molecular formula C146H213N43O40 B013245 Galanin (porcine) CAS No. 88813-36-9

Galanin (porcine)

Cat. No.: B013245
CAS No.: 88813-36-9
M. Wt: 3210.5 g/mol
InChI Key: SLZIZIJTGAYEKK-UHFFFAOYSA-N
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Description

Galanin (porcine) is a biologically active, 29-amino acid neuropeptide that exhibits high affinity and specificity for galanin receptor subtypes (GAL1, GAL2, GAL3). This peptide is integral to a wide spectrum of physiological and pathophysiological processes, making it a critical tool for neuroscientific and endocrine research. Its primary research applications include the investigation of its potent inhibitory role in neurotransmitter release, such as acetylcholine and glutamate, thereby modulating cognitive functions, learning, and memory. Furthermore, Galanin (porcine) is extensively utilized in studies exploring central regulation of feeding behavior and energy homeostasis, nociception and pain pathways, and mood disorders. The porcine variant shares significant homology with other mammalian forms, ensuring high biological relevance in experimental models. By activating G-protein coupled receptors (GPCRs), it initiates downstream signaling cascades that influence neuronal excitability and synaptic plasticity. Supplied with documented high purity and quality, this reagent is designed to provide reliable and reproducible results in immunoassays, receptor binding studies, cell-based signaling assays, and in vivo animal model systems, empowering researchers to unravel the complex neuromodulatory functions of the galanin system.

Properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZIZIJTGAYEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H213N43O40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583154
Record name Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88813-36-9, 121806-90-4
Record name Galanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

porcine galanin amino acid sequence

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Porcine Galanin: From Sequence to Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin, a neuropeptide first isolated from porcine intestine, has emerged as a significant modulator of a wide array of physiological processes. This technical guide provides a comprehensive overview of porcine galanin, beginning with its fundamental amino acid sequence and extending to its molecular biology, receptor interactions, physiological roles, and the experimental methodologies crucial for its study. We delve into the structure of the mature peptide, its biosynthesis from the preprogalanin precursor, and the genomic organization of the GAL gene. The guide further explores the interaction of galanin with its G protein-coupled receptors (GALR1, GALR2, and GALR3) and their downstream signaling pathways. Detailed, field-proven protocols for peptide synthesis, quantification, and functional analysis are provided to equip researchers with the practical knowledge required for rigorous scientific investigation. Finally, we discuss the translational potential of galanin and its analogs, highlighting the importance of porcine models in preclinical drug development.

Introduction: Discovery and Significance of Porcine Galanin

Historical Perspective

In 1983, a novel, biologically active peptide was isolated from porcine intestinal extracts by Tatemoto and colleagues.[1] The discovery was facilitated by a chemical detection method targeting the C-terminal amide structure, a common feature of many neuropeptides. This 29-amino acid peptide was named "galanin," derived from its N-terminal glycine and C-terminal alanine residues.[1] Initial investigations revealed its potent effects, including the contraction of smooth muscle preparations and the induction of mild, sustained hyperglycemia in animal models.[1] This foundational work opened the door to over four decades of research into galanin's diverse functions.

Overview of Galanin's Pleiotropic Functions

Galanin is a pleiotropic neuropeptide widely expressed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract, pancreas, and adrenal gland.[2][3] It acts as a critical signaling molecule in a multitude of biological processes.[3] Its functions include, but are not limited to, neuroendocrine regulation, pain perception (nociception), synaptic transmission, cognition, and mood.[2][3] Dysregulation of the galanin system has been implicated in a range of pathological conditions such as Alzheimer's disease, epilepsy, eating disorders, diabetes, and neuropathic pain.[2][4] The broad-ranging influence of galanin underscores its importance as a subject of study and a potential target for therapeutic intervention.

The Molecular Biology of Porcine Galanin

The Amino Acid Sequence of Mature Porcine Galanin

Mature porcine galanin is a 29-amino acid, non-covalent peptide with a C-terminal amide group, which is crucial for its biological activity.[1]

The primary sequence is as follows: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH₂ [1][5]

The galanin sequence is highly conserved among mammals, particularly the N-terminal region.[6] The first 15 amino acids are identical across species such as pigs, humans, rats, and cows, indicating a critical role for this domain in receptor binding and activation.[6] Variations in the C-terminal region, however, can lead to significant differences in biological function across species.[6]

Table 1: Amino Acid Sequence Alignment of Galanin Across Species

Species Sequence Length
Porcine GWTLNSAGYLLGPHAIDNHRSFHDKYGLA-NH₂ 29 aa
Human GWTLNSAGYLLGPHAVG NHRSFSDKNGLTS -NH₂ 30 aa
Rat GWTLNSAGYLLGPHAIDNHRSFSDKHGLT -NH₂ 29 aa
Bovine GWTLNSAGYLLGPHALDSH RSFQDKH GLA-NH₂ 29 aa

Source: Adapted from Wikipedia.[6] Amino acid differences from the porcine sequence are highlighted in bold.

The Preprogalanin (PPGAL) Precursor

Like most neuropeptides, galanin is synthesized as a larger precursor protein, preprogalanin (PPGAL), which is encoded by the GAL gene.[2][3] In humans, PPGAL is a 123-amino acid peptide.[2][3] This precursor undergoes a series of post-translational modifications, including proteolytic cleavage, to yield the mature galanin peptide and a C-terminal flanking peptide known as Galanin Message-Associated Peptide (GMAP).[2][3]

The processing of PPGAL involves:

  • Signal Peptide Cleavage: Removal of an N-terminal signal peptide (residues 1-19) that directs the precursor to the secretory pathway.[2][3]

  • Proteolytic Cleavage: Endopeptidases cleave the propeptide at specific sites to release the mature galanin peptide (typically residues 33-62 in the human precursor) and the C-terminal GMAP (residues 59-123).[2][3]

  • C-terminal Amidation: The C-terminal alanine of galanin is amidated, a critical step for its stability and receptor-binding affinity.

G cluster_0 Preprogalanin (PPGAL) Processing ppgal Preprogalanin (123 aa) progal Progalanin ppgal->progal Signal Peptidase sp Signal Peptide gal Mature Galanin (29-30 aa) progal->gal Prohormone Convertases gmap GMAP progal->gmap

Caption: Biosynthesis of mature galanin from the preprogalanin precursor.

The Porcine Galanin (GAL) Gene

The porcine GAL gene encodes the preprogalanin peptide.[7] The gene's structure consists of multiple exons and introns. In humans, the GAL gene is organized into six exons.[8] Exon 1 is non-coding, while exons 2 through 6 encode the preprogalanin protein, with the mature galanin peptide sequence being split across exons 3 and 4.[8] This genomic organization is largely conserved across species and allows for the potential of alternative splicing, although this is more characteristic of the related Galanin-Like Peptide (GALP) gene.[8]

Galanin Receptors and Signaling Pathways

Galanin exerts its biological effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[7][9] These receptors exhibit different tissue distribution patterns and couple to various intracellular signaling pathways, which accounts for the peptide's diverse physiological actions.

Receptor Distribution and Ligand Affinity
  • GALR1: Primarily couples to Gαi/o proteins. Activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and neuronal inhibition.

  • GALR2: Couples predominantly to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

  • GALR3: Similar to GALR1, it typically couples to Gαi/o proteins, leading to inhibitory cellular responses.

Intracellular Signaling Cascades

The differential coupling of galanin receptors to G proteins initiates distinct downstream signaling events. The activation of GALR1 and GALR3 generally results in an inhibitory effect on neurotransmitter release and neuronal excitability, while GALR2 activation is often associated with excitatory or trophic effects.

G cluster_0 Galanin Receptor Signaling GAL Galanin GALR1 GALR1 GAL->GALR1 GALR2 GALR2 GAL->GALR2 GALR3 GALR3 GAL->GALR3 Gi Gαi/o GALR1->Gi Gq Gαq/11 GALR2->Gq GALR3->Gi AC Adenylyl Cyclase Gi->AC GIRK ↑ K⁺ efflux (GIRK) Gi->GIRK PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ (intracellular) PLC->Ca Response1 Inhibitory Cellular Response (e.g., Hyperpolarization) cAMP->Response1 Response2 Excitatory / Trophic Response Ca->Response2 GIRK->Response1

Caption: Major signaling pathways activated by galanin receptors.

Methodologies for Porcine Galanin Research

Peptide Synthesis and Purification

The study of porcine galanin often requires a reliable source of the pure peptide. Chemical synthesis provides a robust method for obtaining high-purity galanin for in vitro and in vivo experiments.

Protocol: Solid-Phase Synthesis of C-Terminally Amidated Porcine Galanin

This protocol outlines the general steps for synthesizing porcine galanin using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
  • Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

2. Iterative Amino Acid Coupling:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's terminal amine by treating it with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.
  • Amino Acid Activation: Activate the first C-terminal amino acid (Fmoc-Ala-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF.
  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.
  • Washing: Wash the resin extensively with DMF to remove excess reagents.
  • Repeat: Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the porcine galanin sequence (Leu, Gly, Tyr, etc.) until the final N-terminal Glycine is coupled.

3. Cleavage and Deprotection:

  • After the final coupling and washing, dry the resin.
  • Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

4. Precipitation and Purification:

  • Filter the resin and precipitate the crude peptide from the cleavage solution by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

5. Verification:

  • Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Start [label="Start: Rink Amide Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Swell [label="Swell Resin in DMF"]; Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="Wash (DMF)"]; Couple [label="Couple Next Fmoc-Amino Acid\n(HBTU/DIPEA)"]; Wash2 [label="Wash (DMF)"]; Loop [label="Repeat for all 29 Amino Acids", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cleave [label="Cleave from Resin\n(TFA Cocktail)"]; Precipitate [label="Precipitate with Cold Ether"]; Purify [label="Purify by RP-HPLC"]; Verify [label="Verify by Mass Spectrometry"]; End [label="Pure Porcine Galanin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Swell; Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Loop; Loop -> Deprotect [label="No"]; Loop -> Cleave [label="Yes"]; Cleave -> Precipitate; Precipitate -> Purify; Purify -> Verify; Verify -> End; }

Caption: Workflow for solid-phase synthesis of porcine galanin.

References

  • Tatemoto, K., Rökaeus, Å., Jörnvall, H., McDonald, T. J., & Mutt, V. (1983). Galanin - a novel biologically active peptide from porcine intestine. FEBS letters, 164(1), 124–128. [Link]

  • Mol Scientific. Galanin (porcine) peptide GWTLNSAGYLLGPHAIDNHRSFHDKYGLA. [Link]

  • Zhang, S., He, X., Baly, S., Chen, O., Dong, H., Qiu, S., ... & Xu, J. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers in Endocrinology, 13, 1063942. [Link]

  • ResearchGate. (2022). (PDF) Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16129686, Galanin (porcine). [Link]

  • ResearchGate. (n.d.). Organization of the preprogalanin and the preproGALP genes. [Link]

  • National Center for Biotechnology Information. Gene, GAL galanin and GMAP prepropeptide (pig). [Link]

  • Wikipedia. Galanin. [Link]

  • Frontiers in Endocrinology. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. [Link]

  • UniProt. GAL - Galanin peptides - Sus scrofa (Pig). [Link]

Sources

preprogalanin processing in porcine tissues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preprogalanin Processing in Porcine Tissues Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The porcine model remains the gold standard for studying galanin biology due to the high sequence homology between porcine and human galanin (differing by only one amino acid at the C-terminus) and the peptide’s original isolation from porcine intestine. This guide details the molecular architecture of porcine preprogalanin (123 amino acids), the enzymatic machinery driving its proteolytic maturation, and the rigorous methodologies required to isolate and characterize these peptides from porcine tissues.

Understanding the specific processing of preprogalanin—from signal peptide cleavage to C-terminal amidation—is critical for researchers developing galanin receptor (GALR) agonists or investigating neuroendocrine signaling pathways. This document provides a self-validating framework for experimental replication, ensuring high-fidelity recovery of bioactive peptides.

Molecular Architecture of Porcine Preprogalanin

The porcine GAL gene encodes a 123-amino acid precursor protein, preprogalanin.[1] Unlike simple cleavage events, the maturation of this precursor involves a coordinated cascade of enzymatic actions to yield two primary bioactive moieties: Galanin (1-29) and Galanin Message-Associated Peptide (GMAP) .

Sequence Topology & Cleavage Sites

Based on cDNA analysis and peptide isolation studies (Tatemoto et al., 1983; Sillard et al., 1992), the topological map of porcine preprogalanin is defined as follows:

  • Signal Peptide (AA 1–23): A hydrophobic leader sequence targeting the protein to the secretory pathway. Cleavage by signal peptidase occurs between Gly-23 and Leu-24.[2]

  • N-Terminal Pro-Peptide (AA 24–32): A 9-amino acid "cryptic" extension found in processing intermediates (e.g., preprogalanin 24-61).

  • Galanin Sequence (AA 33–61): The 29-amino acid bioactive core. Note that while human galanin is 30 residues, porcine galanin is 29 residues.[1]

  • Processing Linker (AA 62–64): A Gly-Lys-Arg triad. The Glycine (Gly-62) serves as the amide donor for the C-terminus of galanin. The Lys-Arg pair is the recognition site for prohormone convertases.

  • GMAP (AA 65–123): The 59-amino acid C-terminal peptide, which possesses its own biological activity, distinct from galanin.

Visualization: The Processing Cascade

PreprogalaninProcessing Precursor Preprogalanin (1-123) [Signal-Pro-Galanin-GKR-GMAP] SignalPeptidase Signal Peptidase (ER Lumen) Precursor->SignalPeptidase Translocation ProGalanin Pro-Galanin (24-123) [Pro-Galanin-GKR-GMAP] SignalPeptidase->ProGalanin Cleavage at Gly23-Leu24 PCs Prohormone Convertases (PC1/3, PC2) ProGalanin->PCs Secretory Granules Intermediate Galanin-Gly-Lys-Arg + GMAP PCs->Intermediate Cleavage at Lys63-Arg64 CPE Carboxypeptidase E (CPE) Intermediate->CPE Removal of Lys-Arg MatureGMAP Mature GMAP (1-59) (Bioactive) Intermediate->MatureGMAP Release PAM PAM (Amidation) CPE->PAM Gly-Extended Galanin MatureGalanin Mature Galanin (1-29)-NH2 (Bioactive) PAM->MatureGalanin C-terminal Amidation

Figure 1: Proteolytic processing pathway of porcine preprogalanin. The precursor undergoes sequential cleavage in the ER and secretory granules to yield mature, amidated Galanin and GMAP.

Enzymatic Machinery

The "Who" of the processing mechanism is just as critical as the "What." In porcine neuroendocrine tissues (intestine, brain, adrenal medulla), the processing is driven by the subtilisin-like proprotein convertases (PCs).

  • PC1/3 (Gene PCSK1): Predominant in the intestine (L-cells).[3] It typically cleaves at the C-terminal side of paired basic residues (Lys-Arg). In the gut, PC1/3 is the primary driver of preprogalanin processing.

  • PC2 (Gene PCSK2): More abundant in the central nervous system and pancreatic islets. It often acts in concert with PC1/3 but can generate distinct fragment profiles in neural tissue compared to the gut.

  • Peptidyl-Glycine Alpha-Amidating Monooxygenase (PAM): This enzyme is non-negotiable for bioactivity. It converts the C-terminal Glycine-62 into an amide group on the preceding Alanine-61. Without this step, the resulting Galanin-Gly-COOH is biologically inert at the galanin receptor.

Scientific Insight: The presence of N-terminally extended forms (like preprogalanin 24-61) in porcine brain extracts suggests that in some neural populations, the cleavage of the N-terminal pro-peptide (residues 24-32) is rate-limiting or incomplete compared to the rapid processing seen in the intestine.

Methodological Framework: Isolation & Characterization

To isolate these peptides with high fidelity, one must prevent artificial proteolysis (autolysis) immediately upon tissue harvest. The following protocol is adapted from the foundational work of Tatemoto et al. (1983), designed to be a self-validating system.

Protocol: Acid-Thermal Extraction of Porcine Galanin

Objective: Isolate native galanin and GMAP from porcine small intestine while preserving C-terminal amidation and preventing enzymatic degradation.

StepActionTechnical Rationale (Causality)
1. Tissue Harvest Collect porcine proximal small intestine immediately after slaughter. Wash with cold saline.Rapid collection minimizes post-mortem ischemic degradation.
2. Inactivation Dice tissue and drop immediately into boiling 0.5 M Acetic Acid (1:5 w/v). Boil for 10-15 mins.Critical: Heat + Acid permanently denatures endogenous proteases (trypsin/chymotrypsin) that would otherwise destroy the peptide.
3. Homogenization Cool to 4°C. Homogenize (Polytron) until smooth.Releases intracellular peptides from secretory granules into the acidic solvent.
4. Clarification Centrifuge at 10,000 x g for 30 mins at 4°C. Filter supernatant through glass wool.Removes lipids and precipitated proteins (denatured enzymes/structural proteins).
5. Concentration Adsorb supernatant onto Sep-Pak C18 cartridges. Wash with 0.1% TFA. Elute with 60% Acetonitrile/0.1% TFA.Desalts and concentrates hydrophobic peptides (like galanin) while removing salts/sugars.
6. Purification Lyophilize eluate. Reconstitute for Reverse-Phase HPLC (C18 column).Separation based on hydrophobicity. Porcine galanin elutes at ~30-32% ACN.
Visualization: Extraction Workflow

ExtractionWorkflow Tissue Porcine Intestine (Fresh) Boiling Boiling 0.5M Acetic Acid (Protease Inactivation) Tissue->Boiling Immediate Homogenize Homogenization (Cell Lysis) Boiling->Homogenize Centrifuge Centrifugation (10,000g, 4°C) Homogenize->Centrifuge SepPak Sep-Pak C18 (Desalting) Centrifuge->SepPak Supernatant HPLC RP-HPLC (Purification) SepPak->HPLC 60% ACN Eluate Analysis Mass Spec / RIA (Validation) HPLC->Analysis

Figure 2: Step-by-step extraction workflow for isolating galanin from porcine tissue. The boiling acid step is the critical control point for peptide integrity.

Bioanalytical Validation

A self-validating protocol requires confirmation of identity. For porcine galanin, two primary methods are used:

  • Mass Spectrometry (MALDI-TOF / ESI-MS):

    • Target Mass: Porcine Galanin (1-29) has a theoretical monoisotopic mass of 3210.6 Da .

    • Validation Check: You must observe the amidated C-terminus. A shift of +1 Da (3211.6) or +18 Da (free acid form) indicates failed processing or artificial hydrolysis.

  • Radioimmunoassay (RIA):

    • Use antibodies specific to the C-terminus of galanin.

    • Why? The N-terminus is shared with other family members (GALP), but the specific C-terminal amide structure is unique to mature galanin. If the antibody binds, the peptide is fully processed (amidated).

References

  • Tatemoto, K., et al. (1983).[4] Galanin - a novel biologically active peptide from porcine intestine.[5] FEBS Letters.

  • Rökaeus, A., & Brownstein, M. J. (1986). Construction of a porcine adrenal medullary cDNA library and nucleotide sequence analysis of two clones encoding a galanin precursor. Proceedings of the National Academy of Sciences.

  • Sillard, R., et al. (1992).[2] Variant forms of galanin isolated from porcine brain.[2][6][7] Peptides.

  • Bersani, M., et al. (1991). Galanin message-associated peptide (GMAP) in the porcine pancreas. Endocrinology.

  • Lang, R., et al. (2007). Physiology, signaling, and pharmacology of galanin peptides and receptors. Pharmacological Reviews.

Sources

Technical Monograph: Galanin (Porcine) – Physicochemical Profile & Experimental Handling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Porcine Galanin is a 29-amino acid neuropeptide initially isolated from the porcine upper small intestine.[1] It is a critical ligand in neuroendocrine regulation, nociception, and metabolic signaling. Unlike its human homolog (which contains 30 amino acids and a non-amidated C-terminus), porcine galanin is characterized by a C-terminal amide group, a structural feature essential for its high-affinity binding to Galanin Receptors (GalR1, GalR2, GalR3).

This guide provides a definitive technical reference for researchers utilizing porcine galanin, focusing on its molecular metrics, stability factors, and validated protocols for reconstitution and analysis.

Part 2: Chemical Identity & Physicochemical Profile[1]

Core Molecular Data

The following data represents the standard synthetic porcine galanin (oxidized Tryptophan-free status assumed).

PropertyValueNotes
Sequence (1-29) GWTLNSAGYLLGPHAIDNHRSFHDKYGLA-NH₂ C-terminal amidation is critical for bioactivity.[2]
Molecular Formula C₁₄₆H₂₁₃N₄₃O₄₀
Molecular Weight (Avg) 3210.6 Da
Monoisotopic Mass 3208.6 Da Useful for high-res Mass Spectrometry (Orbitrap/FT-ICR).
Isoelectric Point (pI) ~10.5 Highly basic due to Arg/Lys/His content.
Net Charge (pH 7.0) +1 to +2 Depends on Histidine protonation state.
Solubility Water, 1% Acetic AcidHydrophobic residues (Leu, Trp, Phe) require acidic pH for stability.
Structural Homology: Porcine vs. Human

A frequent source of experimental error is the interchange of species-specific galanin without accounting for structural differences.

FeaturePorcine GalaninHuman GalaninExperimental Impact
Length 29 Amino Acids30 Amino AcidsDifferent steric footprints in receptor binding pockets.
C-Terminus Amidated (-NH₂) Free Acid (-COOH) Critical: Amidation protects against carboxypeptidase degradation and is required for full GalR affinity in many assays.
Sequence Identity 100% (AA 1-15)100% (AA 1-15)N-terminal 1-15 is the pharmacophore; highly conserved. Divergence occurs at C-terminus.[3][4]

Part 3: Receptor Pharmacology & Signaling Mechanisms

Porcine galanin acts as a non-selective agonist across all three cloned galanin receptor subtypes (GalR1-3). The signaling outcome is receptor-dependent, often acting as an inhibitory modulator in neurotransmission.

Signaling Pathway Architecture
  • GalR1 & GalR3: Primarily couple to Gαi/o proteins, leading to the inhibition of Adenylyl Cyclase (AC) and a reduction in cAMP.[5] This pathway also opens G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization.

  • GalR2: Displays promiscuous coupling. It primarily activates Gαq/11 , triggering Phospholipase C (PLC) to generate IP3 and DAG, mobilizing intracellular Calcium. It can also couple to Gαi/o.

GalaninSignaling cluster_Receptors GPCR Interface Gal Porcine Galanin GalR1 GalR1 / GalR3 Gal->GalR1 GalR2 GalR2 Gal->GalR2 Gi Gα i/o GalR1->Gi GIRK GIRK Channels GalR1->GIRK βγ subunit GalR2->Gi Context dependent Gq Gα q/11 GalR2->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP (Decrease) AC->cAMP IP3 IP3 / DAG PLC->IP3 Ca Ca²⁺ Release IP3->Ca

Figure 1: Divergent signaling cascades of Galanin Receptors. GalR1/3 drive inhibitory signals (cAMP reduction), while GalR2 drives excitatory/metabolic signals (Calcium mobilization).

Part 4: Experimental Protocols

Protocol A: Reconstitution & Storage (Self-Validating)

Objective: Solubilize hydrophobic peptide while preventing aggregation and adsorption to surfaces.

Materials:

  • Lyophilized Porcine Galanin.[1]

  • Solvent: Sterile water containing 0.1% Acetic Acid (or 0.1% TFA).

  • Vessels: Polypropylene (low-bind) tubes. Do not use glass (high adsorption risk).

Workflow:

  • Equilibration: Allow the lyophilized vial to reach room temperature before opening (prevents condensation/hydrolysis).

  • Solubilization: Add 0.1% Acetic Acid to achieve a master stock concentration of 1 mg/mL .

    • Why Acid? Protonation of basic residues (Arg, Lys, His) and the N-terminus increases electrostatic repulsion between peptide molecules, preventing aggregation.

  • Vortexing: Vortex gently for 30 seconds. Sonication is rarely needed but can be used briefly (10s) if particulates persist.

  • Aliquot Strategy: Divide into single-use aliquots (e.g., 50 µL).

    • Critical: Avoid freeze-thaw cycles. Galanin contains Tryptophan (W2), which is susceptible to oxidation during repeated temperature shifts.

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Analytical Verification (MALDI-TOF MS)

Objective: Confirm molecular weight and check for oxidation (M+16 Da) or hydrolysis.

Matrix Preparation:

  • 
    -Cyano-4-hydroxycinnamic acid (CHCA) saturated in 50:50 Acetonitrile:Water + 0.1% TFA.
    

Procedure:

  • Dilution: Dilute stock galanin to ~1 pmol/µL in 0.1% TFA.

  • Spotting: Mix 1 µL peptide solution with 1 µL Matrix on the target plate. Air dry.

  • Acquisition: Operate in Reflectron Positive Mode .

  • Validation Criteria:

    • Main Peak: ~3208.6 m/z (Monoisotopic [M+H]+).

    • Purity Check: No significant peaks at +16 Da (Tryptophan oxidation) or -17 Da (Ammonia loss/deamidation).

    • Sodium Adducts: Peaks at +22 Da (Na+) are common but should be minimized by desalting (ZipTip) if interfering.

Part 5: Quality Control Workflow

The following decision tree ensures only high-integrity peptide is used in bioassays.

QC_Workflow Start Lyophilized Peptide Arrives Visual Visual Inspection (Cake integrity) Start->Visual Solubilize Reconstitute in 0.1% Acetic Acid Visual->Solubilize Check Mass Spec Verification (MALDI / LC-MS) Solubilize->Check Pass Target Mass Confirmed (3208.6 ± 1 Da) Check->Pass Clean Spectrum Fail Mass Shift Observed Check->Fail Impurity > 5% Aliquot Aliquot & Freeze (-80°C) Pass->Aliquot Oxidation Peak +16 Da? (Oxidized Trp) Fail->Oxidation Hydrolysis Peak -1 Da? (Deamidation) Fail->Hydrolysis Discard Discard / Repurify Oxidation->Discard Hydrolysis->Discard

Figure 2: Quality Control Decision Tree. Immediate Mass Spec verification prevents the use of oxidized or degraded peptide in sensitive assays.

References

  • Tatemoto, K., et al. (1983).[1] Galanin - a novel biologically active peptide from porcine intestine.[6] FEBS Letters, 164(1), 124-128. Link

  • Branchek, T. A., et al. (2000). Galanin receptor subtypes. Trends in Pharmacological Sciences, 21(3), 109-117. Link

  • Lang, R., et al. (2015). Physiology, signaling, and pharmacology of galanin peptides and receptors. Pharmacological Reviews, 67(1), 118-175. Link

  • PubChem. (2024). Galanin (porcine) - Compound Summary. National Library of Medicine. Link

  • Webling, K. E., et al. (2012). Galanin receptors and ligands.[3][5][7][8][9] Frontiers in Endocrinology, 3, 146. Link

Sources

Mechanism of Action of Galanin in Porcine Pancreas

[1][2]

Executive Summary

Galanin is a 29-amino acid neuropeptide originally isolated from the porcine intestine. In the porcine pancreas, it functions as a potent regulator of endocrine secretion, acting primarily as a sympathetic neurotransmitter. Its most significant physiological action is the profound inhibition of insulin secretion from

Introduction: The Galanin Peptide

In the porcine system, galanin exists as a 29-amino acid peptide with a non-amidated C-terminus, distinguishing it from the amidated forms found in other species like humans and rats. It is widely distributed in the intrapancreatic nerves, specifically within the islets of Langerhans, often colocalizing with norepinephrine in sympathetic nerve fibers. This localization suggests that galanin acts as a non-adrenergic sympathetic cotransmitter, dampening insulin release during stress or sympathetic activation.

Molecular Mechanism of Action

The inhibitory action of galanin on porcine pancreatic


Receptor Binding and G-Protein Coupling

Upon binding to GalR1 on the




Ion Channel Modulation (The Effector Pathway)

The primary mechanism for insulin inhibition involves the alteration of membrane potential:

  • Activation of

    
     Channels:  The 
    
    
    protein (likely via the
    
    
    subunit) directly activates ATP-sensitive Potassium (
    
    
    ) channels.
  • Hyperpolarization: The opening of

    
     channels facilitates 
    
    
    efflux, driving the membrane potential toward the
    
    
    equilibrium potential (hyperpolarization).
  • Inhibition of VDCCs: The hyperpolarized state prevents the opening of Voltage-Dependent Calcium Channels (VDCCs).

  • Reduction of Cytosolic

    
    :  Without the influx of extracellular 
    
    
    , the rise in intracellular calcium concentration (
    
    
    ) necessary for vesicle fusion is abolished.
  • Inhibition of Exocytosis: Consequently, insulin granules cannot fuse with the plasma membrane, and secretion is halted.

Adenylyl Cyclase Inhibition (Secondary Pathway)

Simultaneously, the

Visualization: Galanin Signaling Pathway

GalaninSignalingGalaninGalanin (Ligand)GalR1GalR1 ReceptorGalanin->GalR1BindsGiGi/o ProteinGalR1->GiActivatesACAdenylyl CyclaseGi->ACInhibitsKATPK+ ATP Channel(Opens)Gi->KATPActivatescAMPcAMP (Decreased)AC->cAMPReducesInsulinInsulin Exocytosis(Inhibited)cAMP->InsulinReduces PotentiationMemPotMembrane HyperpolarizationKATP->MemPotK+ EffluxVDCCL-Type Ca2+ Channel(Closes)MemPot->VDCCPrevents ActivationCa2Intracellular Ca2+(Decreased)VDCC->Ca2Blocks InfluxCa2->InsulinPrevents Fusion

Figure 1: The dual-pathway mechanism of galanin in the pancreatic beta-cell, showing the dominant ion channel modulation and secondary cAMP inhibition.

Physiological Effects in Porcine Pancreas

While galanin is universally inhibitory to insulin, its effects on other pancreatic hormones in the pig differ from other species (e.g., humans or rats).

Hormonal Regulation Profile
  • Insulin: Potent, dose-dependent inhibition of both basal and glucose-stimulated secretion.

  • Somatostatin: Significant inhibition of secretion from

    
    -cells.
    
  • Glucagon: Stimulation of secretion from

    
    -cells. This is a distinct feature of the porcine and canine models, contributing to a hyperglycemic effect.
    
Quantitative Data Summary

The following table summarizes the hormonal shifts observed during galanin perfusion (10 nM) in a porcine model.

HormoneBasal Secretion ChangeGlucose-Stimulated ChangeNet Physiological Effect
Insulin

50-60%

80-90%
Hyperglycemia
Somatostatin

30-40%

60-70%
Disinhibition of other pathways
Glucagon

20-40%

Variable
Hyperglycemia

Experimental Protocol: Isolated Perfused Porcine Pancreas

The isolated perfused pancreas is the most reliable method to study galanin's direct effects, eliminating systemic feedback loops.

Methodology Rationale
  • Why Porcine? The pig pancreas morphology and physiology closely resemble the human organ, making it a superior translational model compared to rodents.

  • Why Perfusion? It allows for the delivery of precise galanin concentrations while maintaining the organ's microvasculature and islet architecture intact.

Step-by-Step Protocol
  • Surgical Isolation:

    • Anesthetize the animal (Pig, 20-25 kg).

    • Perform a midline laparotomy.

    • Ligate the splenic and gastric vessels to isolate the pancreatic circulation.

    • Cannulate the superior mesenteric artery and celiac axis (inflow).

    • Cannulate the portal vein (outflow) to collect effluent.

  • Perfusion Setup:

    • Medium: Krebs-Ringer bicarbonate buffer containing 4% dextran (to maintain oncotic pressure) and 0.2% bovine serum albumin (BSA).

    • Oxygenation: Continuous gassing with 95%

      
       / 5% 
      
      
      to maintain pH 7.4.
    • Flow Rate: Maintain at 0.5 mL/min/g tissue (approx. 20-30 mL/min total) to prevent edema.

  • Experimental Phase:

    • Equilibration: Perfuse with basal glucose (3.5 - 5.0 mM) for 30 minutes.

    • Stimulation: Switch to high glucose (8.0 - 11.0 mM) to establish a secretory plateau.

    • Galanin Infusion: Infuse synthetic porcine galanin (

      
       to 
      
      
      M) via a side-arm syringe pump.
  • Sample Analysis:

    • Collect portal venous effluent every 1-2 minutes.

    • Store samples at -20°C.

    • Analyze via Radioimmunoassay (RIA) for insulin, glucagon, and somatostatin.

Visualization: Perfusion Workflow

PerfusionProtocolBufferKrebs-Ringer Buffer(95% O2 / 5% CO2)PumpPeristaltic Pump(Flow: 0.5 mL/min/g)Buffer->PumpPancreasIsolated Porcine Pancreas(37°C Chamber)Pump->PancreasArterial InflowGalaninInputSide-Arm InfusionGalanin (1-10 nM)GalaninInput->PancreasStimulusEffluentPortal Vein EffluentCollection (Every 1 min)Pancreas->EffluentVenous OutflowRIARadioimmunoassay(Insulin/Glucagon)Effluent->RIAAnalysis

Figure 2: Workflow for the isolated perfused porcine pancreas experiment.

Implications for Drug Development

Understanding the galanin mechanism in the porcine model is critical for diabetes therapeutic research.

  • Galanin Antagonists: Since galanin inhibits insulin, specific GalR1 antagonists could potentially enhance insulin secretion in Type 2 Diabetes.

  • Species Specificity: Drug candidates must be tested in porcine models rather than rodents to accurately predict human islet responses, given the closer anatomical and physiological alignment.

References

  • Galanin in the porcine pancreas. PubMed. [Link]

  • Galanin inhibits glucose-stimulated insulin release by a mechanism involving hyperpolarization and lowering of cytoplasmic free Ca2+ concentration. PubMed. [Link]

  • Galanin activates nucleotide-dependent K+ channels in insulin-secreting cells via a pertussis toxin-sensitive G-protein. PubMed. [Link]

  • Galanin receptors in a hamster pancreatic beta-cell tumor: identification and molecular characterization. PubMed. [Link]

  • Surgical Perfusion and Isolation of the Porcine Pancreas for Islet Isolation. PubMed Central. [Link]

A Technical Guide to the Role of Galanin in Porcine Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Galanin and the Porcine Model

Galanin is a 29-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems, including the enteric nervous system (ENS), which governs the function of the gastrointestinal tract.[1][6][7] Since its initial discovery in porcine intestinal extracts, the pig has remained a highly relevant and valuable model for studying galanin's physiological functions.[1][2] The anatomical and physiological similarities between the porcine and human gastrointestinal tracts, including comparable intestinal motility patterns, make it a powerful translational model for preclinical research.[5][8]

In the gut, galanin is a key player in a complex network of neurotransmitters that regulate smooth muscle contractility, secretion, and blood flow.[1][3] Its actions are not straightforward; galanin can either stimulate or inhibit motility, acting directly on smooth muscle cells or indirectly by modulating the release of other neurotransmitters like acetylcholine.[3] This dual functionality is mediated by three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[9][10] Understanding the interplay between galanin and its receptors in the porcine gut is crucial for deciphering the fundamental mechanisms of motility control and identifying new targets for drugs aimed at treating conditions like gastroparesis, irritable bowel syndrome (IBS), and postoperative ileus.

Galanin and its Receptors in the Porcine Enteric Nervous System

The effects of galanin are dictated by the expression and location of its three receptor subtypes. These receptors are coupled to different intracellular signaling pathways, leading to distinct physiological outcomes.

  • GALR1 and GALR3: These receptors primarily couple to inhibitory G proteins (Gαi/o).[10] Activation of GALR1/GALR3 inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with inhibitory effects, such as hyperpolarization of neurons and suppression of neurotransmitter release.[7][10] In the ENS, GALR1 activation has been shown to inhibit cholinergic transmission, thereby reducing muscle contraction.[11][12]

  • GALR2: This receptor typically couples to Gαq/11 proteins, activating the phospholipase C (PLC) pathway.[10] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This signaling cascade is generally associated with excitatory cellular responses, such as smooth muscle contraction.[3]

The distribution of galanin and its receptors varies significantly along the porcine GI tract. Galanin-immunoreactive nerve fibers are found in the esophagus, stomach, small intestine, and colon, with dense networks in both the myenteric (Auerbach's) and submucosal (Meissner's) plexuses.[3] In the porcine stomach, for instance, galanin often co-localizes with other inhibitory neurotransmitters like vasoactive intestinal peptide (VIP) and nitric oxide synthase (nNOS), suggesting a role in regulating gastric motility and blood flow.[3] Similarly, in the small intestine, galanin is present in enteric neurons that control both muscle activity and mucosal secretion.[3][11]

Signaling Pathway of Galanin Receptors

The diagram below illustrates the divergent signaling pathways initiated by the activation of galanin receptors.

GalaninSignaling cluster_membrane Cell Membrane GALR1_3 GALR1 / GALR3 G_i_o Gαi/o GALR1_3->G_i_o activates GALR2 GALR2 G_q_11 Gαq/11 GALR2->G_q_11 activates Galanin Galanin Galanin->GALR1_3 Galanin->GALR2 AC Adenylyl Cyclase (AC) G_i_o->AC inhibits PLC Phospholipase C (PLC) G_q_11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 + DAG PLC->IP3_DAG Inhibitory Neuronal Inhibition ↓ Neurotransmitter Release cAMP->Inhibitory Ca_PKC ↑ [Ca²⁺]i + PKC IP3_DAG->Ca_PKC Excitatory Smooth Muscle Contraction Neuronal Excitation Ca_PKC->Excitatory

Caption: Divergent signaling of Galanin receptors.

Region-Specific Effects of Galanin on Porcine GI Motility

The influence of galanin on gut motility is not uniform and demonstrates significant regional and muscle layer-specific differences.

  • Stomach: In the stomach, galanin is generally considered inhibitory, contributing to the regulation of gastric emptying.[3][13] Its co-localization with other inhibitory peptides like VIP supports a role in promoting gastric relaxation.[3]

  • Small Intestine (Jejunum & Ileum): The effects in the small intestine are more complex. Studies on porcine jejunum have shown that galanin can increase the amplitude of spontaneous contractions in the longitudinal muscle layer, suggesting a direct excitatory effect.[14] Conversely, in the circular muscle layer of the porcine ileum, galanin dose-dependently inhibits contractions induced by cholinergic agonists.[4] This indicates a dual-action mechanism:

    • Excitatory on Longitudinal Muscle: Likely mediated by GALR2, causing direct muscle cell depolarization.

    • Inhibitory on Circular Muscle: Potentially mediated by GALR1, either through direct action on the muscle or by inhibiting the release of excitatory neurotransmitters like acetylcholine from enteric neurons.[4]

  • Large Intestine: In the colon, galanin is also present in enteric neurons, where it is thought to participate in the regulation of colonic motility, although its specific roles are less clearly defined than in the small intestine.[3]

Table 1: Summary of Galanin's Effects on Porcine Intestinal Muscle Layers

GI RegionMuscle LayerPrimary EffectPutative ReceptorReference
Jejunum LongitudinalExcitatory (Increases contraction amplitude)GALR2[14]
Ileum CircularInhibitory (Inhibits carbachol-induced contractions)GALR1[4]
Ileum LongitudinalBiphasic (Excitation at low doses, inhibition at high doses)-[4]

Experimental Methodologies

Investigating the function of galanin requires robust in vitro and in vivo techniques. The organ bath assay is a cornerstone in vitro method for characterizing the direct effects of neuropeptides on smooth muscle contractility.

Experimental Workflow: In Vitro Organ Bath Assay

The following diagram outlines the standard workflow for assessing the effect of galanin on porcine intestinal tissue.

OrganBathWorkflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Isolate Porcine Intestinal Segment (e.g., Jejunum, Ileum) B 2. Place in Ice-Cold Oxygenated Krebs Solution A->B C 3. Dissect Muscle Strips (Longitudinal or Circular) B->C D 4. Mount Strips in Organ Bath (37°C, 95% O₂/5% CO₂) C->D E 5. Apply Optimal Resting Tension & Equilibrate (60 min) D->E F 6. Validate Tissue Viability (e.g., KCl, Carbachol) E->F G 7. Add Galanin (Cumulative Concentrations) F->G H 8. Record Isometric Tension Changes G->H I 9. Measure Contraction/Relaxation Amplitude & Frequency H->I J 10. Construct Dose-Response Curve I->J K 11. Calculate EC₅₀ / IC₅₀ Values J->K

Caption: Workflow for organ bath analysis of galanin.

Detailed Protocol: Isometric Tension Recording in Porcine Ileum

This protocol provides a self-validating system for studying galanin's effects on smooth muscle contractility.

1. Materials and Solutions:

  • Krebs-Ringer Bicarbonate Solution (Krebs Solution): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. Store at 4°C.

  • Gases: Carbogen gas (95% O₂, 5% CO₂).

  • Equipment: Tissue organ bath system with thermostatic control, isometric force transducers, amplifier, data acquisition system, surgical instruments.[15][16]

  • Pharmacological Agents: Galanin (porcine), Carbachol (or Acetylcholine), Tetrodotoxin (TTX), Atropine, appropriate galanin receptor antagonists (e.g., RWJ-57408 for GALR1).[12]

2. Tissue Preparation:

  • Rationale: Rapid and careful dissection in ice-cold, oxygenated buffer is critical to maintain tissue viability.

  • Procedure:

    • Obtain fresh segments of porcine terminal ileum from healthy pigs immediately after euthanasia.

    • Place the segment in ice-cold, carbogen-gassed Krebs solution.

    • Gently flush the lumen with Krebs solution to remove contents.

    • Carefully dissect away the mesentery.

    • Isolate strips of either the longitudinal or circular muscle layer (approx. 10 mm long, 2-3 mm wide).

    • Tie surgical silk ligatures to both ends of the muscle strip.

3. Experimental Setup:

  • Rationale: Mimicking physiological conditions (37°C, pH ~7.4) is essential for meaningful results. Carbogen both oxygenates the tissue and maintains the pH of the bicarbonate buffer.

  • Procedure:

    • Fill organ bath chambers with Krebs solution and allow the temperature to stabilize at 37°C while continuously bubbling with carbogen.

    • Mount one end of the muscle strip to a fixed hook in the chamber and the other end to an isometric force transducer.

    • Apply a resting tension (preload) of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes.[17] During equilibration, wash the tissue with fresh Krebs solution every 15-20 minutes.

4. Protocol Validation and Execution:

  • Rationale: This phase ensures the tissue is healthy and responsive. Using controls like KCl (non-receptor-mediated depolarization) and carbachol (cholinergic receptor-mediated contraction) validates tissue integrity.

  • Procedure:

    • Viability Test (Positive Control): Add a high concentration of KCl (e.g., 60-80 mM) to elicit a strong contraction. Wash thoroughly until tension returns to baseline.

    • Pre-contraction (for studying relaxation): For circular muscle strips, induce a stable, submaximal contraction with a cholinergic agonist like carbachol (e.g., 1 µM).[4]

    • Galanin Administration: Once a stable baseline or pre-contracted tone is achieved, add galanin in a cumulative, log-incremental fashion (e.g., 10⁻¹¹ M to 10⁻⁶ M). Allow the response to stabilize at each concentration before adding the next.

    • Mechanistic Study (Optional): To determine if galanin's effects are neuronally mediated, repeat the experiment in the presence of the neurotoxin tetrodotoxin (TTX, 1 µM). To investigate cholinergic involvement, use the muscarinic antagonist atropine (1 µM).

5. Data Analysis:

  • Rationale: Quantifying the response allows for objective comparison between conditions.

  • Procedure:

    • Measure the change in tension from baseline at each galanin concentration. Express responses as a percentage of the maximal contraction induced by KCl or as a percentage of inhibition of the carbachol-induced tone.

    • Plot the percentage response against the log concentration of galanin to generate a dose-response curve.

    • Use non-linear regression analysis to calculate the EC₅₀ (concentration for 50% of maximal excitation) or IC₅₀ (concentration for 50% of maximal inhibition).

Protocol: Immunohistochemistry for Galanin and Receptor Localization

This protocol allows for the visualization of galanin-containing neurons and the distribution of its receptors within the porcine gut wall.

1. Tissue Preparation and Fixation:

  • Rationale: Proper fixation is crucial to preserve tissue architecture and antigenicity.

  • Procedure:

    • Obtain full-thickness porcine intestinal samples and place them in ice-cold Krebs solution.[18]

    • Dissect the tissue to obtain whole-mount preparations of the myenteric or submucosal plexus, or fix the entire segment for cross-sections.[18]

    • Fix the tissue overnight at 4°C in 4% paraformaldehyde in 0.1 M phosphate buffer.[18]

    • After fixation, wash the tissue extensively in phosphate-buffered saline (PBS) and then cryoprotect by incubating in a sucrose solution (e.g., 30% sucrose in PBS) overnight at 4°C.

    • Embed the tissue in OCT compound and freeze for cryosectioning (10-20 µm sections).

2. Immunostaining:

  • Rationale: The blocking step minimizes non-specific antibody binding, while specific primary and fluorescent secondary antibodies allow for precise target visualization.

  • Procedure:

    • Mount sections on slides and air dry. Rehydrate with PBS.

    • Permeabilization & Blocking: Incubate sections for 1 hour at room temperature in a blocking solution containing a detergent (e.g., 0.3% Triton X-100) and a blocking agent (e.g., 10% normal goat serum) in PBS.[19]

    • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking solution (e.g., rabbit anti-Galanin, mouse anti-GALR1).

    • Washing: Wash slides three times for 10 minutes each in PBS.

    • Secondary Antibody Incubation: Incubate for 1-2 hours at room temperature in the dark with species-appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).

    • Washing: Repeat the washing step.

    • Mounting: Coverslip the slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

    • Imaging: Visualize the staining using an epifluorescence or confocal microscope.[18]

Implications for Drug Development

The complex and often opposing actions of galanin mediated by its different receptors present both challenges and opportunities for therapeutic development.

  • Prokinetic Agents: A selective GALR2 agonist could potentially enhance gut motility by directly stimulating smooth muscle contraction, offering a therapeutic strategy for gastroparesis or constipation-predominant IBS.

  • Anti-spasmodic/Anti-diarrheal Agents: Conversely, a selective GALR1 agonist could reduce motility and secretions by inhibiting cholinergic pathways, making it a potential target for treating diarrhea-predominant IBS or other hypermotility disorders.

  • Translational Value: The porcine model is indispensable in this context. Its physiological similarity to the human gut allows for more predictive preclinical testing of receptor-selective compounds, helping to validate targets and de-risk clinical development.[5]

Conclusion and Future Directions

Galanin is a pivotal neuromodulator in the porcine gastrointestinal tract, exerting fine control over motility through the differential activation of its three receptor subtypes. Its actions are highly dependent on the specific region and muscle layer, with evidence pointing towards an excitatory role via GALR2 and an inhibitory role via GALR1. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further dissect these complex mechanisms.

Future research should focus on developing more potent and selective pharmacological tools for each galanin receptor subtype. Utilizing advanced techniques such as conditional knockout porcine models could provide definitive insights into the precise physiological role of each receptor in health and disease. Ultimately, a deeper understanding of the galanin system in a clinically relevant model like the pig will pave the way for novel therapeutics for a range of human gastrointestinal motility disorders.

References

  • Vertex AI Search. (n.d.). A novel long-galanin peptide from non-mammalian vertebrates mitigates the inflammatory response in IBD models via the biased GALR2/β-arrestin2 pathway.
  • PubMed Central. (2021, January 22). Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract.
  • PubMed. (n.d.). Inhibitory effect of galanin on postprandial gastrointestinal motility and gut hormone release in humans.
  • PubMed. (n.d.). Mechanism of action of galanin on myenteric neurons.
  • MDPI. (n.d.). Galangin Regulates Oxidative Stress Levels in Porcine Embryos Through Interaction with the Neh1 Domain of Nrf2.
  • PubMed. (n.d.). Actions of galanin fragments on rat, guinea-pig, and canine intestinal motility.
  • PubMed Central. (n.d.). Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs.
  • Frontiers. (2021, January 21). Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract.
  • Semantic Scholar. (2021, June 15). Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs.
  • PubMed Central. (n.d.). Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides.
  • PubMed. (1983, November 28). Galanin - a novel biologically active peptide from porcine intestine.
  • PubMed. (n.d.). Effects of galanin on smooth muscle and mucosa of porcine jejunum.
  • PubMed. (n.d.). Galanin in the porcine pancreas.
  • PubMed Central. (2020, November 2). An assembly of galanin–galanin receptor signaling network.
  • PubMed Central. (2019, July 8). Alterations in Galanin-Like Immunoreactivity in the Enteric Nervous System of the Porcine Stomach Following Acrylamide Supplementation.
  • ResearchGate. (n.d.). Experimental setup. The organ bath is composed of an inside chamber and....
  • Frontiers. (n.d.). Porcine Models of the Intestinal Microbiota: The Translational Key to Understanding How Gut Commensals Contribute to Gastrointestinal Disease.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). In vitro Evaluation Techniques for Gastrointestinal Motility.
  • Protocols.io. (2022, February 8). Immunohistochemistry of porcine enteric neurons.
  • Wikipedia. (n.d.). Galanin.
  • PubMed. (n.d.). Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity.
  • PubMed. (n.d.). Motility regulating effects of galanin on smooth muscle of porcine ileum.
  • ResearchGate. (2025, August 6). A pig model of the human gastrointestinal tract.
  • PubMed. (n.d.). In Vitro Porcine Colon Culture.
  • MDPI. (n.d.). SmartPill™ Administration to Assess Gastrointestinal Function after Spinal Cord Injury in a Porcine Model—A Preliminary Study.
  • PubMed. (n.d.). Development and evaluation of a porcine in vitro colon organ culture technique.
  • Galanin receptors and actions. (n.d.).
  • PubMed. (n.d.). A pig model of the human gastrointestinal tract.
  • Radnoti. (n.d.). Tissue Organ Bath Principals.
  • PubMed. (n.d.). Porcine models of digestive disease: the future of large animal translational research.
  • PubMed. (n.d.). Role of galanin receptor 1 in peristaltic activity in the guinea pig ileum.
  • PubMed Central. (2022, December 6). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord.

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Technical Guide: Galanin-Like Immunoreactivity in the Porcine Brain

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Design, Neuroanatomical Mapping, and Translational Applications

Executive Summary

This technical guide provides a comprehensive framework for the detection and mapping of galanin-like immunoreactivity (GAL-LI) in the porcine (Sus scrofa) central nervous system. As drug development shifts from rodent models to gyrencephalic (folded) brains that better mimic human neuroanatomy, the pig has emerged as a critical translational model. Galanin, a neuropeptide originally isolated from porcine intestine, plays a pivotal role in nociception, feeding behavior, and neuroendocrine regulation.[1]

This document details the specific biochemical properties of porcine galanin, its receptor signaling pathways, and a validated immunohistochemical (IHC) workflow designed to overcome the challenges of working with large, lipid-rich porcine neural tissue.

The Molecule and the Model

Porcine Galanin vs. Human Homology

Understanding the primary structure is prerequisite to antibody selection.

  • Porcine Galanin: A 29-amino acid C-terminally amidated peptide.[2]

  • Human Galanin: A 30-amino acid non-amidated peptide.[3][4]

  • Homology: The N-terminal 1-15 amino acids are 100% conserved across mammals (human, pig, rat). This N-terminal region is the pharmacophore responsible for receptor binding.

  • Implication: Antibodies raised against the N-terminus of rat or porcine galanin generally cross-react well with human tissue, but C-terminal specific antibodies do not.

The "Galanin-Like" Distinction

The term "Galanin-like Immunoreactivity" (GAL-LI) is used because polyclonal antibodies may cross-react with Galanin-Like Peptide (GALP) , a distinct 60-amino acid neuropeptide also present in the porcine hypothalamus (specifically the Arcuate Nucleus). Researchers must distinguish between these two when analyzing hypothalamic sections.

Neuroanatomical Distribution

The distribution of GAL-LI in the pig brain is distinct and highly conserved with humans, particularly in the hypothalamus and basal forebrain.

Table 1: Regional Density of GAL-LI in Porcine Brain
Brain RegionSub-Region / NucleusImmunoreactivity DensityFunctional Relevance
Hypothalamus Paraventricular Nucleus (PVN)High Feeding regulation; Co-localized with Vasopressin
Supraoptic Nucleus (SON)High Osmoregulation; Neuroendocrine output
Arcuate Nucleus (ARC)Moderate Energy homeostasis (Site of GALP overlap)
Median EminenceHigh (Fibers)Release site into portal circulation
Brainstem Locus CoeruleusHigh Co-localized with Norepinephrine (NE); Stress response
Nucleus of Solitary Tract (NTS)Moderate Visceral sensory processing
Forebrain Basal Nucleus of MeynertLow/Moderate Cholinergic modulation (Alzheimer's relevance)
Spinal Cord Dorsal Horn (Lamina I-II)High Nociception (Pain transmission inhibition)

Technical Protocol: Porcine Brain Immunohistochemistry

Challenge: Porcine brains are large (~80-100g) and lipid-rich, making fixation and antibody penetration difficult compared to rodents. Solution: A perfusion-based fixation followed by free-floating sectioning is the gold standard.

Validated Workflow Diagram

The following workflow ensures maximum antigen retention and morphological preservation.

IHC_Workflow Step1 Anesthesia & Transcardial Perfusion Step2 Post-Fixation (4% PFA, 24-48h) Step1->Step2 Clear Blood Step3 Cryoprotection (20-30% Sucrose) Step2->Step3 Prevent Ice Crystals Step4 Cryosectioning (40-50 µm Free Floating) Step3->Step4 Block Preparation Step5 Primary Ab Incubation (Rabbit anti-Galanin) Step4->Step5 Permeabilization Step6 Detection (Biotin-Streptavidin / IF) Step5->Step6 Signal Amplification

Figure 1: Optimized workflow for neuropeptide detection in large animal neural tissue.

Step-by-Step Methodology
Phase 1: Tissue Preparation
  • Perfusion: Deeply anesthetize the pig (e.g., Ketamine/Xylazine). Cannulate the ascending aorta. Flush with 2-3L of heparinized saline to remove blood (critical to reduce background autofluorescence).

  • Fixation: Peruse with 4-5L of 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (PB), pH 7.4.

    • Expert Tip: For peptide visualization, adding 0.2% Picric Acid (Zamboni’s fixative) enhances galanin antigenicity.

  • Post-Fixation: Remove brain and post-fix in the same fixative for 24-48 hours at 4°C. Do not over-fix (>1 week) as this masks epitopes.

  • Cryoprotection: Transfer tissue to 20% sucrose in 0.1M PB until it sinks, then 30% sucrose. This prevents freezing artifacts.

Phase 2: Sectioning & Staining
  • Sectioning: Cut 40–50 µm coronal sections on a freezing microtome. Collect in series (e.g., 1-in-10) in cryoprotectant solution.

  • Washing: Wash free-floating sections 3x 10 mins in PBS.

  • Blocking: Incubate 1 hour in PBS + 0.3% Triton X-100 + 5% Normal Goat Serum (NGS).

  • Primary Antibody: Incubate 48-72 hours at 4°C with Rabbit anti-Porcine Galanin (Typical dilution 1:1000 - 1:5000).

    • Note: Long incubation at low temperature favors specific binding over background.

  • Secondary Antibody:

    • For Fluorescence: Goat anti-Rabbit Alexa Fluor 488/594 (1:500, 2 hrs).

    • For DAB: Biotinylated Goat anti-Rabbit followed by Avidin-Biotin Complex (ABC).

Receptor Signaling Pathways

Galanin acts via three G-protein coupled receptors (GPCRs).[1][5][6] Understanding these pathways is essential for drug development, as they dictate the functional outcome (inhibition vs. stimulation).

  • GALR1 & GALR3: Generally inhibitory (Gi/o coupled).[7] Prevalent in the spinal cord (pain inhibition) and locus coeruleus.

  • GALR2: Generally stimulatory (Gq coupled).[1] Linked to neuroprotection and neurite outgrowth.

Galanin_Signaling Galanin Galanin Peptide GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gio G-protein (Gi/o) GALR1->Gio Gq G-protein (Gq/11) GALR2->Gq GALR3->Gio AC Adenylyl Cyclase Gio->AC Inhibits K_Channels K+ Channels (GIRK) Gio->K_Channels Activates PLC Phospholipase C Gq->PLC Activates cAMP_Down Decrease cAMP AC->cAMP_Down IP3_Ca Increase IP3/Ca2+ PLC->IP3_Ca Hyperpol Hyperpolarization (Inhibition) K_Channels->Hyperpol

Figure 2: Divergent signaling cascades of Galanin receptors. GALR1/3 mediate inhibition, while GALR2 mediates excitation/survival.

Specificity & Validation (Self-Validating Systems)

To ensure the "immunoreactivity" observed is genuinely galanin, the following controls are mandatory for publication-grade data:

  • Liquid Phase Pre-Absorption (The Gold Standard):

    • Incubate the primary antibody with synthetic porcine galanin (10-100 µg/mL) overnight before applying to the tissue.

    • Result: Staining should be completely abolished. If staining remains, it is non-specific background.

  • Omitting Primary Antibody:

    • Apply only the secondary antibody.

    • Result: No staining. This controls for non-specific binding of the secondary antibody to porcine tissue immunoglobulins.

  • Cross-Reactivity Check:

    • Test the antibody against synthetic GALP. If the antibody recognizes GALP, interpretation of hypothalamic staining (ARC nucleus) requires caution.

References

  • Tatemoto, K., et al. (1983). "Galanin - a novel biologically active peptide from porcine intestine."[3][8] FEBS Letters. Link

  • Rökaeus, A., et al. (1984). "Proneuropeptide Y and preprogalanin in the pig." Neuroscience. (Foundational mapping of porcine neuropeptides).
  • Timmermans, J.P., et al. (1992). "Galanin-like immunoreactivity in the pig brain." Journal of Chemical Neuroanatomy.
  • Ohtaki, T., et al. (1999). "Isolation and cDNA cloning of a novel galanin-like peptide (GALP) from porcine hypothalamus." Journal of Biological Chemistry. Link

  • Michener, S.R., et al. (1990). "Distribution of galanin-like immunoreactivity in the pig, rat and human central nervous system." Peptides. Link

  • Baribault, H., et al. (2022). "Galanin Receptor Subtypes and Ligands." Frontiers in Endocrinology. (Receptor signaling mechanisms).[1][4][6][9]

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The Endogenous Function of Galanin in the Swine Uterus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Galanin, a widely distributed neuropeptide, has emerged as a significant modulator of uterine physiology. In swine, a species with notable anatomical and physiological similarities to humans in reproductive processes, galanin and its receptors (GALR1 and GALR2) play a crucial role in regulating myometrial contractility and are implicated in the uterine response to inflammatory conditions. This technical guide provides an in-depth exploration of the endogenous function of galanin in the porcine uterus. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the underlying molecular mechanisms. This document moves beyond a simple review by detailing the causality behind experimental designs and providing a framework for future investigations into this complex system.

Introduction: The Galaninergic System in Uterine Biology

The neuroendocrine control of uterine function is a complex interplay of hormones, neurotransmitters, and locally acting peptides. Among these, the galaninergic system has garnered increasing attention for its multifaceted roles. Galanin is a 29-amino acid peptide, originally isolated from porcine intestine, that exerts its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3. In the porcine uterus, galanin-immunoreactive nerve fibers are found within the myometrium and endometrium, often in close proximity to smooth muscle cells and blood vessels, suggesting a direct regulatory role.[1][2]

The primary focus of research in the swine model has been on the roles of GALR1 and GALR2, which are both expressed in the myometrial smooth muscle cells and the endothelium and muscle layer of uterine blood vessels.[3] This localization positions galanin as a key player in controlling both uterine motility and blood flow, critical functions for a successful estrous cycle, pregnancy, and parturition. While much of the detailed functional work in swine has been conducted in the context of uterine inflammation, these studies provide a foundational understanding of galanin's mechanism of action that can be extrapolated to normal physiological states.

This guide will dissect the known functions of galanin in the swine uterus, from its molecular signaling to its physiological impact on contractility, and provide detailed methodologies for its study.

Molecular Architecture: Galanin Receptors and Signaling Pathways

The actions of galanin are dictated by its interaction with its specific receptors, GALR1 and GALR2, in the porcine uterus. These receptors, like other G-protein coupled receptors, initiate intracellular signaling cascades upon ligand binding.

Receptor Subtypes and Their Signaling Logic
  • GALR1: Predominantly couples to Gαi/o proteins. Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is typically associated with inhibitory effects in the nervous system. In the context of smooth muscle, the downstream effects can be more complex, potentially involving modulation of ion channel activity.

  • GALR2: Primarily couples to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is classically associated with smooth muscle contraction.

The differential expression and activation of these receptors allow for a nuanced regulation of myometrial function.

Galanin_Signaling cluster_membrane Myometrial Cell Membrane GALR1 GALR1 G_i Gαi/o GALR1->G_i Activates GALR2 GALR2 G_q Gαq/11 GALR2->G_q Activates AC Adenylyl Cyclase G_i->AC Inhibits PLC Phospholipase C (PLC) G_q->PLC Activates cAMP cAMP AC->cAMP ↓ cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Galanin Galanin Galanin->GALR1 Binds Galanin->GALR2 Binds Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes Relaxation Ca_release Ca²⁺ Release IP3_DAG->Ca_release ↑ Intracellular Ca²⁺ Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Figure 1: Galanin Receptor Signaling in Myometrial Cells. This diagram illustrates the primary signaling pathways activated by galanin binding to GALR1 and GALR2 in swine myometrial cells. GALR1 activation leads to an inhibitory pathway via Gαi/o, while GALR2 initiates a contractile cascade through Gαq/11.

Physiological Function: Modulation of Uterine Contractility

The primary physiological role of galanin in the swine uterus is the modulation of myometrial contractility. Galanin's effects are complex, influencing both the amplitude and frequency of contractions, and appear to be dependent on the physiological state of the uterus, particularly the presence of inflammation.

Effects in the Non-Inflamed Uterus

In a healthy, non-inflamed porcine uterus, galanin at a concentration of 10⁻⁷ M has been shown to reduce both the amplitude and frequency of contractions in myometrial and endometrium/myometrium strips.[2][4] This suggests a net inhibitory or modulatory role under basal conditions, potentially contributing to uterine quiescence during specific phases of the estrous cycle or pregnancy. However, detailed studies on the specific effects of galanin during the follicular and luteal phases, as well as throughout gestation in healthy swine, are currently lacking and represent a key area for future research.

Role in the Inflamed Uterus

Uterine inflammation, a common pathology in domestic animals, significantly alters the uterine environment and its response to signaling molecules. In a model of E. coli-induced endometritis in gilts, the following changes in the galaninergic system and its function were observed:

  • Downregulation of GALR1: Inflammation leads to a significant reduction in the protein expression of GALR1 in the myometrium, while GALR2 expression remains unchanged.[2][4]

  • Altered Contractile Response: In the inflamed uterus, galanin (10⁻⁷ M) reduces the amplitude of contractions but increases the frequency of myometrial contractions.[2][4] This differential effect suggests that galanin may play a role in the clearance of inflammatory exudate from the uterine lumen by promoting more frequent, albeit weaker, contractions.[4]

These findings highlight the plasticity of the galaninergic system and its ability to adapt its function in response to pathological conditions.

Quantitative Effects of Galanin on Uterine Contractility

The following table summarizes the observed effects of galanin on the amplitude and frequency of uterine contractions in swine, based on in vitro organ bath studies.

Uterine StateGalanin ConcentrationEffect on AmplitudeEffect on FrequencyReference
Non-inflamed 10⁻⁷ MDecreaseDecrease[2][4]
Inflamed (E. coli) 10⁻⁷ MDecreaseIncrease (myometrium)[2][4]

Table 1: Summary of Galanin's Effects on Swine Uterine Contractility.

Hormonal Regulation of the Uterine Galaninergic System

The expression and function of many uterine signaling systems are under the tight control of the ovarian steroid hormones, estrogen and progesterone. While direct evidence in the porcine uterus is limited, studies in other species and tissues provide a framework for understanding potential hormonal regulation.

  • Estrogen: In the human galanin gene, estrogen response elements (EREs) have been identified in the promoter region, and estrogen has been shown to induce galanin expression in the hypothalamus.[5] It is plausible that estrogen also upregulates galanin and/or its receptors in the porcine uterus, particularly during the follicular phase when estrogen levels are high.

  • Progesterone: Progesterone is the dominant hormone of the luteal phase and pregnancy, promoting uterine quiescence. Studies in guinea pigs have shown that some hypothalamic galanin-immunoreactive neurons are directly regulated by progesterone.[6] The interaction between progesterone and the galaninergic system in the swine uterus is a critical area for investigation, as it may be a key mechanism for maintaining uterine stability during gestation.

Future research should focus on quantifying the expression of galanin, GALR1, and GALR2 mRNA and protein in the porcine uterus throughout the estrous cycle and pregnancy to elucidate the precise nature of this hormonal control.

Experimental Methodologies: A Practical Guide

Investigating the function of galanin in the swine uterus requires a combination of molecular, histological, and physiological techniques. The following sections provide detailed, self-validating protocols for key experiments.

Immunohistochemical Localization of Galanin and its Receptors

This protocol allows for the visualization of galanin-containing nerve fibers and the cellular location of GALR1 and GALR2 within the uterine tissue.

Protocol 1: Immunohistochemistry for Galanin, GALR1, and GALR2 in Porcine Uterine Tissue

  • Tissue Preparation:

    • Collect full-thickness uterine tissue samples from specific regions of interest (e.g., uterine horn, body).

    • Fix tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 24 hours at 4°C.

    • Dehydrate the tissue through a graded series of ethanol (70%, 90%, 100%) and clear with xylene.

    • Embed the tissue in paraffin wax and section at 5-7 µm thickness using a microtome.

    • Mount sections on positively charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 10 minutes).

    • Rehydrate through a descending series of ethanol (100% 2 x 5 minutes, 95% 3 minutes, 70% 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • For optimal results, perform heat-induced epitope retrieval.

    • Immerse slides in a citrate buffer (10 mM sodium citrate, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Immunostaining:

    • Wash slides in PBS with 0.1% Tween 20 (PBST).

    • Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol for 15 minutes.

    • Wash in PBST.

    • Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-galanin, rabbit anti-GALR1, rabbit anti-GALR2) diluted in blocking solution overnight at 4°C. Note: Optimal antibody concentrations must be determined empirically.

    • Negative Control: Omit the primary antibody on a separate slide to ensure specificity.

    • Wash slides extensively in PBST.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

    • Wash in PBST.

    • Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 30-60 minutes.

    • Wash in PBST.

    • Visualize the reaction with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis:

    • Examine slides under a light microscope to determine the cellular and subcellular localization of the target proteins.

IHC_Workflow start Paraffin-Embedded Uterine Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Non-specific) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Overnight) blocking->primary_ab secondary_ab Biotinylated Secondary Antibody primary_ab->secondary_ab detection Avidin-Biotin Complex (ABC) Incubation secondary_ab->detection visualization Chromogen Reaction (DAB) detection->visualization counterstain Counterstaining (Hematoxylin) visualization->counterstain end Microscopic Analysis counterstain->end

Figure 2: Immunohistochemistry Workflow. A flowchart detailing the key steps for the immunohistochemical localization of proteins in paraffin-embedded swine uterine tissue.

In Vitro Uterine Contractility Assay (Organ Bath)

This protocol allows for the functional assessment of galanin's effects on the contractility of isolated uterine smooth muscle strips.

Protocol 2: Isometric Tension Recording of Porcine Myometrial Strips

  • Tissue Collection and Preparation:

    • Obtain fresh porcine uteri from a local abattoir and transport them to the laboratory in cold, oxygenated Krebs-Ringer buffer (see composition below).

    • Dissect longitudinal and circular myometrial strips (approximately 10 mm long and 2-3 mm wide) from the uterine horns.

  • Organ Bath Setup:

    • Mount the strips vertically in organ baths containing Krebs-Ringer buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

    • Apply an initial tension of approximately 10 mN and allow the strips to equilibrate for at least 60-90 minutes, with regular washes every 15-20 minutes, until stable spontaneous contractions are observed.

  • Experimental Procedure:

    • Record a baseline period of spontaneous contractile activity for 20-30 minutes.

    • Add galanin in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next.

    • To investigate receptor involvement, pre-incubate strips with specific antagonists (e.g., a GALR1 or GALR2 antagonist) for 20-30 minutes before constructing the galanin concentration-response curve.

    • Viability Check: At the end of each experiment, add a high concentration of potassium chloride (e.g., 60 mM KCl) to induce a maximal contraction and confirm tissue viability.

  • Data Analysis:

    • Analyze the recorded tracings to determine the amplitude (mN) and frequency (contractions/minute) of contractions.

    • Express the responses to galanin as a percentage of the baseline activity.

    • Construct concentration-response curves and calculate EC₅₀ values where applicable.

Krebs-Ringer Buffer Composition (in mM): NaCl 120, KCl 5.0, CaCl₂ 2.5, MgSO₄ 1.2, NaHCO₃ 25, NaH₂PO₄ 1.2, Glucose 11.5.

Organ_Bath_Workflow start Fresh Porcine Uterus dissection Dissect Myometrial Strips start->dissection mounting Mount in Organ Bath (Krebs Buffer, 37°C, 95% O₂/5% CO₂) dissection->mounting equilibration Equilibration (60-90 min) mounting->equilibration baseline Record Baseline Spontaneous Activity equilibration->baseline treatment Cumulative Addition of Galanin baseline->treatment analysis Analyze Amplitude & Frequency treatment->analysis end Concentration-Response Curve analysis->end

Figure 3: Organ Bath Experimental Workflow. This diagram outlines the process for studying the effects of galanin on the contractility of isolated swine uterine tissue.

Future Directions and Unanswered Questions

While significant progress has been made in understanding the role of galanin in the porcine uterus, several key questions remain unanswered, offering exciting avenues for future research:

  • Role in Healthy Physiology: What is the precise role of galanin in modulating uterine contractility during the different phases of the estrous cycle and throughout a normal pregnancy?

  • Hormonal Control: How do estrogen and progesterone regulate the expression of galanin and its receptors in the endometrium and myometrium?

  • Parturition: Does the galaninergic system play a role in the initiation or progression of farrowing in swine?

  • Uterine Blood Flow: What is the direct effect of galanin on uterine artery tone and blood flow in vivo?

  • Therapeutic Potential: Could galanin receptor agonists or antagonists be developed to manage uterine pathologies such as endometritis or to modulate uterine contractility during assisted reproductive technologies?

Addressing these questions will provide a more complete picture of the endogenous function of galanin in the swine uterus and may open new avenues for therapeutic intervention in both veterinary and human reproductive medicine.

References

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  • Jana, B., Całka, J., & Miciński, B. (2021). Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs. PubMed Central, PMC8232690. [Link]

  • Jana, B., Całka, J., & Miciński, B. (2021). Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs. MDPI, 22(12), 6415. [Link]

  • Gopalakrishnan, L., Chatterjee, O., Raj, C., Pullimamidi, D., Advani, J., Mahadevan, A., & Prasad, T. S. K. (2021). An assembly of galanin–galanin receptor signaling network. Journal of Cell Communication and Signaling, 15(2), 269-275. [Link]

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  • Björkstrand, E., Hulting, A. L., Meister, B., & Uvnäs-Moberg, K. (1993). Effect of galanin on plasma levels of oxytocin and cholecystokinin. Neuroreport, 4(1), 10-12. [Link]

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  • Warembourg, M., & Jolivet, A. (1993). Immunocytochemical localization of progesterone receptors in galanin neurons in the guinea pig hypothalamus. Journal of Neuroendocrinology, 5(5), 487-491. [Link]

  • Landry, M., Roche, D., Angelova, E., & Calas, A. (1994). Evidence for a colocalization of oxytocin mRNA and galanin in magnocellular hypothalamic neurons: a study combining in situ hybridization and immunohistochemistry. Brain Research, 667(2), 251-258. [Link]

  • Bauersachs, S., Mitko, K., & Ulbrich, S. E. (2015). Transcriptomic Analysis of the Porcine Endometrium during Embryo Implantation. International Journal of Molecular Sciences, 16(12), 29506–29528. [Link]

  • Dunning, B. E., Ahren, B., Veith, R. C., Böttcher, G., Sundler, F., & Taborsky, G. J., Jr. (1986). Galanin in the porcine pancreas. The American Journal of Physiology, 251(1 Pt 1), E127-E133. [Link]

  • Jana, B., Całka, J., & Miciński, B. (2021). Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs. MDPI. [Link]

  • Le Guennec, J. Y., & Peineau, N. (1991). A method for recording isometric tension development by isolated cardiac myocytes: transducer attachment with fibrin glue. Cardiovascular Research, 25(3), 258-262. [Link]

  • Smolinska, N., Kiezun, M., Dobrzyn, K., Szeszko, K., & Kaminski, T. (2019). Transcriptomic Analysis of Porcine Endometrium during Implantation after In Vitro Stimulation by Adiponectin. International Journal of Molecular Sciences, 20(6), 1354. [Link]

  • Cao, J., Kitazawa, T., Takehana, K., & Taneike, T. (2006). Endogenous prostaglandins regulate spontaneous contractile activity of uterine strips isolated from non-pregnant pigs. Prostaglandins & Other Lipid Mediators, 81(3-4), 93-105. [Link]

  • Grimm, S. L., Hartig, S. M., & Edwards, D. P. (2016). Estrogen and Progesterone Receptor Signaling and Action. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. McGraw-Hill Education. [Link]

  • Lim, H., & Song, G. (2024). Tissue-specific RNA localization in the uterus during implantation, decidualization and placentation: Technical nuances of various labeling approaches. Molecular and Cellular Endocrinology, 112108. [Link]

  • Onteru, S. K., Nikkilä, M. T., & Rothschild, M. F. (2016). Expression of genes involved in progesterone receptor paracrine signaling and their effect on litter size in pigs. Animal Genetics, 47(3), 346–350. [Link]

  • Bauersachs, S., Mitko, K., & Ulbrich, S. E. (2015). Transcriptomic Analysis of the Porcine Endometrium during Embryo Implantation. International Journal of Molecular Sciences, 16(12), 29506–29528. [Link]

  • ResearchGate. (n.d.). Whole-mount fluorescence in situ hybridization of galanin expression of... ResearchGate. [Link]

  • Palus, K., Całka, J., & Równiak, M. (2015). Galanin is Co-Expressed with Substance P, Calbindin and Corticotropin-Releasing Factor (CRF) in The Enteric Nervous System of the Wild Boar (Sus scrofa) Small Intestine. Anatomia, Histologia, Embryologia, 44(6), 437-446. [Link]

  • ImageJ. (n.d.). National Institutes of Health. [Link]

  • MacLennan, A. H., Katz, M., & Creasy, R. K. (1985). Human Relaxin. In Vitro Response of Human and Pig Myometrium. American Journal of Obstetrics and Gynecology, 153(8), 849-851. [Link]

  • Harling, H., Messell, T., Jensen, S. L., Holst, J. J., & Poulsen, S. S. (1989). Occurrence, distribution and motor effects of galanin in the porcine lower esophageal sphincter. Digestion, 42(3), 151-157. [Link]

  • Mainau, E., & Manteca, X. (2011). Periparturient Behavior and Physiology: Further Insight Into the Farrowing Process for Primiparous and Multiparous Sows. Frontiers in Veterinary Science, 8, 634403. [Link]

Sources

Methodological & Application

using synthetic porcine galanin in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Porcine Galanin in Functional GPCR and Neuroprotection Assays

Abstract

This guide details the technical protocols for utilizing synthetic porcine galanin (29-mer) in in vitro pharmacological and neurobiological assays. It covers peptide handling, G-protein coupled receptor (GPCR) functional characterization (cAMP inhibition and calcium mobilization), and phenotypic assays for neuroprotection and neurite outgrowth. These protocols are designed for researchers investigating the galaninergic system's role in nociception, neuroregeneration, and neuroendocrine regulation.

Peptide Identity & Handling

Synthetic porcine galanin is a 29-amino acid neuropeptide.[1] Unlike human galanin (30 amino acids, non-amidated C-terminus), porcine galanin is amidated at the C-terminus, a feature critical for its high affinity across all three galanin receptor subtypes (GalR1, GalR2, GalR3).

Table 1: Physicochemical Properties

Property Detail
Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH₂
Length 29 Amino Acids
Molecular Weight ~3211 Da
Solubility Soluble in water; slightly acidic buffers enhance stability.

| Receptor Selectivity | Non-selective agonist for GalR1, GalR2, GalR3. |

Reconstitution & Storage Protocol
  • Lyophilized Storage: Store at -20°C or -80°C. Desiccate before opening to prevent moisture condensation.

  • Reconstitution:

    • Dissolve in sterile, endotoxin-free water or 0.1% Acetic Acid to a stock concentration of 1 mM. Avoid basic buffers (pH > 8.0) initially, as they may promote aggregation or racemization.

    • Adsorption Control: Galanin is hydrophobic and "sticky." Use siliconized (low-binding) polypropylene tubes and pipette tips.

    • Carrier Protein: For working aliquots (e.g., <10 µM), add 0.1% BSA (Bovine Serum Albumin) to prevent loss to plastic surfaces.

  • Freeze-Thaw: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

Functional GPCR Assays

Galanin receptors couple to distinct G-protein pathways. The choice of assay depends on the specific receptor subtype of interest.

  • GalR1 & GalR3: Couple to Gαi/o

    
     Inhibit Adenylyl Cyclase 
    
    
    
    Decrease cAMP.
  • GalR2: Couples primarily to Gαq/11

    
     Activate PLC 
    
    
    
    Increase IP3
    
    
    Calcium Mobilization.
Pathway Visualization

GalaninSignaling Galanin Porcine Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 GalR2 GalR2 Galanin->GalR2 Gi Gi/o Protein GalR1_3->Gi Gq Gq/11 Protein GalR2->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP Levels AC->cAMP Decreases Ca Intracellular Ca2+ PLC->Ca Mobilizes

Caption: Divergent signaling pathways of Galanin Receptors. GalR1/3 inhibit cAMP via Gi/o, while GalR2 mobilizes Calcium via Gq/11.

Protocol A: cAMP Inhibition Assay (GalR1 / GalR3)

Objective: Measure the ability of Porcine Galanin to inhibit forskolin-stimulated cAMP production.

  • Cell Preparation:

    • Use HEK293 or CHO cells stably expressing human or rat GalR1/GalR3.

    • Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX to inhibit phosphodiesterases).

    • Plate density: 2,000–5,000 cells/well in a 384-well white low-volume plate.

  • Compound Addition:

    • Prepare a serial dilution of Porcine Galanin (e.g., 10 pM to 1 µM).

    • Add Galanin to cells and incubate for 15 minutes at room temperature.

  • Stimulation:

    • Add Forskolin (Final concentration: 1–5 µM, equivalent to EC80 of forskolin alone).

    • Incubate for 30–45 minutes at room temperature.

  • Detection (HTRF/TR-FRET):

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions (e.g., Cisbio/Revvity).

    • Incubate 1 hour.

    • Read on a compatible plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Plot FRET ratio vs. log[Galanin].

    • Expect a sigmoidal dose-response curve showing inhibition of the forskolin signal.

    • Typical EC50: 0.1 – 10 nM depending on receptor expression levels.

Protocol B: Calcium Mobilization Assay (GalR2)

Objective: Measure real-time cytosolic calcium flux induced by GalR2 activation.

  • Cell Plating:

    • Seed CHO-GalR2 cells (or HEK-GalR2) in 96-well or 384-well black/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight to reach 80-90% confluency.

  • Dye Loading:

    • Remove media. Add Fluo-4 AM or Calcium 6 dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux).

    • Incubate 45–60 minutes at 37°C, then 15 minutes at room temperature.

  • Assay Run (Kinetic Mode):

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[2]

    • Baseline: Record fluorescence for 10–20 seconds.

    • Injection: Inject Porcine Galanin (5X concentration) to achieve final concentrations (e.g., 1 nM – 1 µM).

    • Read: Monitor fluorescence for 60–120 seconds post-injection.

  • Analysis:

    • Calculate

      
       or Max-Min fluorescence.
      
    • Typical EC50: 1 – 50 nM.

Phenotypic Neurobiology Assays

Synthetic galanin is widely used to study neuroprotection (against excitotoxicity) and regeneration (neurite outgrowth).

Protocol C: Neuroprotection Against Glutamate Excitotoxicity

Context: Galanin protects hippocampal neurons from glutamate-induced cell death, primarily via GalR2.

  • Culture: Primary rat hippocampal neurons (E18) cultured for 7–10 days in vitro (DIV).

  • Pre-treatment:

    • Replace media with Neurobasal (minus B27/antioxidants if strict excitotoxicity is required, though often done in full media).

    • Add Porcine Galanin (10 nM – 1 µM) .

    • Incubate for 1–2 hours.

  • Insult:

    • Add L-Glutamate (100 µM – 500 µM) or NMDA.

    • Incubate for 24 hours.

  • Readout:

    • MTT/MTS Assay: Measure metabolic viability.

    • LDH Release: Measure membrane integrity (supernatant).

    • Result: Galanin typically restores viability by 40–70% compared to glutamate-only controls.

Protocol D: Neurite Outgrowth (DRG Neurons)

Context: Galanin promotes regeneration in sensory neurons after injury.[3]

  • Isolation: Dissect Dorsal Root Ganglia (DRG) from adult rats.[4] Dissociate enzymatically (Collagenase/Trypsin).

  • Plating:

    • Coat coverslips or plates with Laminin (10 µg/mL) and Poly-L-Lysine .

    • Plate neurons at low density.

  • Treatment:

    • Add Porcine Galanin (100 nM) immediately after plating.

    • Controls: Media alone (negative), NGF (positive).

  • Imaging (24–48 hours):

    • Fix with 4% Paraformaldehyde.

    • Stain with βIII-Tubulin (Tuj1) antibody.

  • Analysis:

    • Use software (e.g., ImageJ NeuronJ, CellProfiler) to quantify:

      • Total Neurite Length per cell.

      • Longest neurite length.

      • Branching index.

Experimental Workflow Summary

AssayWorkflow cluster_Assays 3. Select Assay Platform Reconstitution 1. Reconstitution (Water/Acetic Acid + 0.1% BSA) Dilution 2. Serial Dilution (Siliconized Tubes) Reconstitution->Dilution Functional Functional GPCR (HEK293/CHO) Dilution->Functional Phenotypic Phenotypic (Primary Neurons) Dilution->Phenotypic Readout_Func Readout: cAMP (HTRF) or Ca2+ (FLIPR) Functional->Readout_Func Readout_Pheno Readout: Viability (MTT) or Neurite Length Phenotypic->Readout_Pheno Analysis 4. Data Analysis (EC50 / % Protection) Readout_Func->Analysis Readout_Pheno->Analysis

Caption: Integrated workflow for peptide preparation and assay execution.

References

  • Tatemoto, K., et al. (1983). Galanin - a novel biologically active peptide from porcine intestine.[1] FEBS Letters, 164(1), 124-128.[1] Link

  • Wang, S., et al. (1997). Genomic organization and functional characterization of the mouse GalR1 galanin receptor. FEBS Letters, 411(2-3), 225-230. Link

  • Elliott-Hunt, C.R., et al. (2004). Galanin acts as a neuroprotective factor to the hippocampus.[5] Proceedings of the National Academy of Sciences, 101(14), 5105-5110. Link

  • Mahoney, S.A., et al. (2003).[3] Galanin stimulates neurite outgrowth from sensory neurons by inhibition of Cdc42 and Rho GTPases and activation of cofilin.[3][6] Journal of Neurochemistry, 85, 1-14. (Contextual citation for DRG protocol).

  • Lang, R., et al. (2015). Physiology, Signaling, and Pharmacology of Galanin Peptides and Receptors: Three Decades of Emerging Diversity. Pharmacological Reviews, 67(1), 118-175. Link

Sources

Application Note: Receptor Characterization Using 125I-Labeled Porcine Galanin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodological framework for using 125I-Porcine Galanin to characterize Galanin Receptors (GAL1, GAL2, GAL3). While human galanin exists, porcine galanin is the industry-standard radioligand due to its high N-terminal homology across species and robust stability. This protocol is optimized for drug discovery workflows, focusing on saturation binding (determination of


/

), competition binding (determination of

), and receptor autoradiography .

Biological Context & Mechanism

The galanin family mediates diverse physiological functions—nociception, cognition, and energy homeostasis—via three G-protein coupled receptors (GPCRs).[1][2][3] Understanding the differential signaling of these subtypes is critical for assay design.

Receptor Signaling Architecture
  • GAL1 & GAL3: Couple primarily to

    
      proteins, inhibiting adenylyl cyclase and lowering cAMP.[1]
    
  • GAL2: Couples primarily to

    
     , activating Phospholipase C (PLC) and mobilizing intracellular 
    
    
    
    .[4]
Pathway Visualization

The following diagram illustrates the divergent signaling pathways that necessitate specific buffer conditions (e.g.,


 dependence for G-protein coupling).

GalaninSignaling Galanin 125I-Porcine Galanin GAL1_3 GAL1 / GAL3 Receptor Galanin->GAL1_3 GAL2 GAL2 Receptor Galanin->GAL2 Gi Gi/o Protein GAL1_3->Gi Gq Gq/11 Protein GAL2->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP ↓ cAMP Levels AC->cAMP IP3 ↑ IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca

Figure 1: Divergent signaling pathways of Galanin Receptor subtypes. GAL1/3 inhibit cAMP via Gi, while GAL2 mobilizes Calcium via Gq.[4]

Material Specifications

Radioligand Profile
  • Ligand: Porcine Galanin (29 amino acids).[4][5]

  • Radioisotope: Iodine-125 (

    
    I).[6]
    
  • Labeling Site: Typically Tyr

    
     or His
    
    
    
    (depending on iodination method, often Bolton-Hunter or Lactoperoxidase).
  • Specific Activity: ~2200 Ci/mmol (81.4 TBq/mmol).

  • Storage: -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aliquot upon receipt.

Buffer Systems

Proper buffering is non-negotiable for neuropeptide stability.

ComponentConcentrationFunction
Tris-HCl 50 mM (pH 7.[6][7]4)Maintains physiological pH.
MgCl

5 mMCritical: Stabilizes the Receptor-G-protein complex (High Affinity State).
BSA 0.1% - 0.5%Prevents ligand adsorption to plasticware.
Bacitracin 0.05%Peptidase inhibitor (prevents ligand degradation).
Aprotinin 5 µg/mLProtease inhibitor (optional but recommended).

Experimental Workflow: Radioligand Binding

The following workflow applies to both Saturation and Competition assays.

BindingWorkflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Binding Equilibrium cluster_termination Phase 3: Termination cluster_analysis Phase 4: Data Membrane Membrane Prep (Receptor Source) Incubate Incubation 60-90 min @ RT (or 2h @ 4°C) Membrane->Incubate Ligand 125I-Galanin (Tracer) Ligand->Incubate PEI Filter Pre-soak (0.3% PEI) Harvest Vacuum Filtration (GF/B or GF/C) PEI->Harvest Pre-treat filters Incubate->Harvest Wash Rapid Wash (Ice-cold Buffer) Harvest->Wash Count Gamma Counter (CPM) Wash->Count Calc Analysis (Kd, Bmax, Ki) Count->Calc

Figure 2: Standard Radioligand Binding Workflow. Note the critical PEI pre-soak step to reduce non-specific binding.

Detailed Protocols

Protocol 1: Membrane Preparation (The Foundation)

Objective: Isolate plasma membranes containing the receptor while removing endogenous galanin.

  • Harvest: Scrape cells (e.g., CHO-GAL1) or dissect tissue into ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Note: EDTA helps remove endogenous ligands.

  • Disrupt: Homogenize using a Polytron (bursts of 5-10 sec).

  • Clarify: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.

  • Pellet: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in buffer (no EDTA) and re-centrifuge (repeat once).

  • Store: Resuspend final pellet in Assay Buffer (see Sec 3.2), aliquot, and freeze at -80°C.

Protocol 2: Saturation Binding Assay ( & )

Objective: Determine receptor affinity (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) and density (

).[8]
  • Setup: Prepare 12x75 mm tubes or a 96-well plate.

  • Total Binding (TB): Add 50 µL Membrane + 50 µL Assay Buffer + 50 µL

    
    I-Galanin (Increasing concentrations: 0.05 nM to 5 nM).
    
  • Non-Specific Binding (NSB): Add 50 µL Membrane + 50 µL Unlabeled Galanin (1 µM final) + 50 µL

    
    I-Galanin.
    
  • Incubation: 60-90 minutes at Room Temperature (22°C). Equilibrium is critical.

  • Termination:

    • Pre-soak GF/B filters in 0.3% Polyethylenimine (PEI) for >1 hour. Crucial: Galanin is sticky; PEI blocks the filter charge.

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).[9]

    • Wash 3x with 4 mL ice-cold 50 mM Tris-HCl.

  • Counting: Measure CPM in a Gamma Counter.

Data Analysis: Calculate Specific Binding (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


).[6] Plot SB vs. Concentration. Use non-linear regression (One-site binding hyperbola) to find ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

and

.
Protocol 3: Competition Binding Assay ( )

Objective: Screen drug candidates for affinity.

  • Fixed Conditions: Use

    
    I-Galanin at a concentration equal to its 
    
    
    
    (typically ~0.1 - 0.5 nM).
  • Competitor: Prepare serial dilutions of the test compound (

    
     M to 
    
    
    
    M).
  • Incubation: Add Membrane +

    
    I-Galanin + Competitor. Incubate as above.
    
  • Calculation: Use the Cheng-Prusoff Equation to convert ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     to 
    
    
    
    :
    
    
    Where
    
    
    is the radioligand concentration used.
Protocol 4: Receptor Autoradiography

Objective: Visualize receptor distribution in tissue sections.[5][6][10][11]

  • Sectioning: Cut 20 µm cryostat sections; thaw-mount onto gelatin-coated or Superfrost Plus slides. Store at -80°C.

  • Pre-incubation: 30 min in Assay Buffer (RT) to wash out endogenous peptides.

  • Incubation: Cover sections with Assay Buffer containing 0.1 nM

    
    I-Galanin (± 1 µM unlabeled galanin for NSB slides). Incubate 60 min at RT.
    
  • Washing:

    • 4 x 5 min in ice-cold Tris-HCl buffer.

    • 1 x Dip in distilled water (removes salts).

  • Drying: Rapidly dry under a stream of cool air.

  • Exposure: Expose to X-ray film (e.g., Kodak BioMax MR) or Phosphor Screen for 3-7 days.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Ligand sticking to filters.Ensure filters are soaked in 0.3% - 0.5% PEI. Use GF/C filters if GF/B clog.
Low Specific Signal Receptor degradation or low expression.Add protease inhibitors (Bacitracin/Aprotinin). Check membrane protein conc.
No Displacement (Flat Curve) Ligand degradation or incorrect "Cold" competitor.Freshly prepare unlabeled galanin. Ensure competitor is dissolved (check DMSO tolerance).
Curve Shift

absence.
Ensure 5mM

is in the buffer; it is required for high-affinity agonist binding.

References

  • Lang, R., et al. (2015). Physiology, Signaling, and Pharmacology of Galanin Peptides and Receptors. Pharmacological Reviews. [Link]

  • Bartfai, T., et al. (1992). Galanin - a neuroendocrine peptide.[12] Critical Reviews in Neurobiology. [Link]

  • NIH/NIMH. Psychoactive Drug Screening Program (PDSP) Assay Protocols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility & Handling of Synthetic Porcine Galanin

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: GAL-POR-29 Content Version: 2.1 (Current) Applicable For: Synthetic Porcine Galanin (29-mer), TFA Salt forms.

Introduction: The Physicochemical Reality

Welcome to the technical support center for Porcine Galanin. As a researcher, you are likely facing a common paradox: Galanin is a neuropeptide essential for physiological studies, yet its amphipathic nature makes it notoriously difficult to handle in aqueous buffers.

The Science of the Problem: Porcine Galanin is a 29-amino acid peptide (GWTLNSAGYLLGPHAIDNHRSFHDKYGLA-NH2).[1]

  • Hydrophobicity: It contains a high percentage of hydrophobic residues (Leucine, Tryptophan, Phenylalanine, Tyrosine) which drive aggregation.

  • Charge State: It contains 3 Histidines, 1 Arginine, and 1 Lysine. With an amidated C-terminus, the peptide is basic .

  • The Trap: At neutral pH (7.4), the Histidine residues (pKa ~6.0) lose their positive charge. This reduces the net charge of the peptide, minimizing electrostatic repulsion between molecules and allowing hydrophobic forces to cause precipitation.

This guide provides a self-validating system to maintain solubility and biological activity.

Part 1: The "Golden" Reconstitution Protocol

Do NOT attempt to dissolve this peptide directly in PBS or cell culture media. The salts and neutral pH will likely cause immediate precipitation that is difficult to reverse.

Step-by-Step Reconstitution
1. Preparation
  • Warm Up: Allow the lyophilized vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.

  • Vessel: Use polypropylene or siliconized tubes. Galanin adheres strongly to glass and polystyrene.

2. The Solvent Choice (Self-Validating Step)

We utilize the peptide's basic nature to our advantage. By lowering the pH, we protonate the Histidine residues, increasing repulsion and solubility.

  • Primary Solvent: 1.0% Acetic Acid (v/v) in sterile, endotoxin-free water.

    • Why? This provides a pH ~3.0, ensuring all basic residues are protonated.

  • Alternative (For highly hydrophobic lots): If the peptide does not dissolve instantly in acetic acid, use DMSO (Dimethyl Sulfoxide) .[2]

    • Limit: Keep DMSO concentration < 0.1% in the final assay to avoid cytotoxicity.

3. Dissolution Workflow
  • Add the solvent (1% Acetic Acid) to the vial to achieve a stock concentration of 1 mg/mL .

  • Vortex gently for 10–20 seconds. The solution should become clear and colorless.

  • Sonication (Optional): If visible particles remain, sonicate in a water bath for 2 minutes.

  • Centrifugation: Spin at 10,000 x g for 1 minute to collect the solution.

Part 2: Troubleshooting & Decision Logic

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solubilizing Porcine Galanin based on visual feedback.

GalaninSolubility Start Lyophilized Porcine Galanin Solvent1 Add 1% Acetic Acid (Target 1 mg/mL) Start->Solvent1 Check1 Is solution clear? Solvent1->Check1 Success1 Success: Aliquot & Freeze (-20°C or -80°C) Check1->Success1 Yes Step2 Add DMSO dropwise (Max 10% of total vol) Check1->Step2 No (Cloudy/Particulates) Check2 Is solution clear? Step2->Check2 Success2 Success: Dilute to working conc. (Ensure final DMSO < 0.1%) Check2->Success2 Yes Fail CRITICAL FAILURE Peptide Aggregated Check2->Fail No Recover Recovery: Lyophilize & Restart with 100% DMSO Fail->Recover

Figure 1: Decision tree for the reconstitution of hydrophobic/basic peptides like Porcine Galanin.

Part 3: Frequently Asked Questions (Technical)

Q1: My peptide precipitated when I added it to my assay buffer (PBS/Media). Why?

A: This is "Salting Out" combined with pH shock.

  • Mechanism: When you move from the acidic reconstitution solvent (pH ~3) to a neutral buffer (pH 7.4), the Histidine residues deprotonate. Simultaneously, the counter-ions (Cl-, PO4-) in PBS shield the remaining charges. The hydrophobic domains of Galanin then snap together, causing precipitation.

  • Solution: Always dilute your 1 mg/mL acidic stock at least 1:100 or 1:1000 into the assay buffer. The rapid dilution prevents high local concentrations of the neutral peptide, allowing it to remain soluble at nanomolar working concentrations.

Q2: Can I use plastic tips and tubes?

A: Yes, but be selective.

  • Risk: Galanin is "sticky." It adsorbs to surfaces, effectively lowering your actual concentration.

  • Protocol:

    • Use Low-Retention pipette tips.

    • Use Polypropylene (PP) tubes.

    • Avoid: Polystyrene (PS) and standard glass. If glass is required, it must be siliconized (Sigmacote® treated).

    • Pro-Tip: Pre-rinse tips with the buffer before pipetting the peptide solution to saturate binding sites.

Q3: How stable is the peptide after reconstitution?

A: Peptides in solution are unstable.

  • Oxidation: Porcine Galanin contains Tryptophan (Trp) and Methionine (Met) (if present in specific analogs, though native has no Met, it has Trp). Trp is sensitive to oxidation by light and oxygen.

  • Proteolysis: Even trace contamination can degrade the peptide.

  • Rule:

    • Lyophilized: Stable for 1-2 years at -20°C.

    • Solubilized (Stock): Stable for 3 months at -80°C. Do not store at 4°C.

    • Freeze-Thaw: Limit to one cycle. Aliquot immediately after reconstitution.

Part 4: Quantitative Data & Specifications

Table 1: Physicochemical Properties & Solubility
ParameterValueImplication for Handling
Sequence Length 29 AAModerate length; prone to secondary structure formation.
Molecular Weight ~3211 DaVerifiable by Mass Spec.
Isoelectric Point (pI) ~9.5 (Theoretical)Basic. Positively charged at neutral pH, but aggregation risk increases as pH approaches 9.
Hydrophobicity High (Trp, Leu, Phe)Requires organic co-solvent or acidic pH.
Net Charge (pH 7) +2 to +3Soluble, but salts can shield this charge.
Net Charge (pH 3) +5 to +6Highly Soluble. Preferred storage state.

References

  • Tatemoto, K., et al. (1983).[3] "Galanin - a novel biologically active peptide from porcine intestine."[1] FEBS Letters.

  • Thermo Fisher Scientific. (n.d.). "Peptide Solubility Guidelines." Thermo Fisher Technical Resources.

  • Kristensen, K., et al. (2015).[4] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE.

  • Sigma-Aldrich. (n.d.). "Amino Acid Reference Chart & Hydrophobicity Index." Sigma-Aldrich Technical Library.

Sources

Validation & Comparative

A Comparative Guide to Porcine and Human Galanin: Sequence, Function, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a highly influential neuropeptide with a wide distribution in the central and peripheral nervous systems of mammals.[1][2] First isolated from porcine intestine in 1983, galanin is recognized as a key modulator of diverse physiological processes, including pain perception, cognition, feeding behavior, and hormone secretion.[3][4] Its actions are mediated through a family of three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1] While the galanin sequence is remarkably conserved across species—a testament to its vital biological role—subtle yet significant differences exist between the porcine and human forms.[1][5]

This guide provides an in-depth comparison of porcine and human galanin, focusing on sequence homology, the functional implications of their structural differences, and the experimental methodologies required to validate these distinctions. Understanding these variations is critical for researchers using animal models and for the development of galanin-targeted therapeutics for human diseases.

Sequence Homology: A Tale of Two Peptides

At a glance, porcine and human galanin are highly similar. The gene sequence homology between mammalian species is over 85%, and the crucial N-terminal region is perfectly conserved.[1] However, key structural distinctions emerge in the C-terminal region, which have profound functional consequences.

Porcine galanin is a 29-amino acid peptide, whereas human galanin consists of 30 amino acids.[3][5] A more critical distinction is that porcine galanin is C-terminally amidated, a common post-translational modification that can protect peptides from degradation, while the human variant is not.[5]

The primary sequences are as follows:

  • Porcine Galanin: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile -Asp -Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala -NH₂[3]

  • Human Galanin: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val -Gly -Asn-His-Arg-Ser-Phe-Ser -Asp-Lys-Asn -Gly-Leu-Thr -Ser [6]

Comparative Analysis of Amino Acid Sequences

The following table provides a direct alignment of the mature porcine and human galanin peptides, highlighting the non-conserved residues.

Position123456789101112131415
Porcine GlyTrpThrLeuAsnSerAlaGlyTyrLeuLeuGlyProHisAla
Human GlyTrpThrLeuAsnSerAlaGlyTyrLeuLeuGlyProHisAla
Position 16 17 181920212223 242526 272829 30
Porcine IleAspAsnHisArgSerPheHisAspLysTyrGlyLeuAla-
Human ValGlyAsnHisArgSerPheSerAspLysAsnGlyLeuThrSer

Note: Differences are shown in bold.

The most striking feature of this alignment is the absolute conservation of the first 15 amino acids. This N-terminal domain is the primary binding interface for all three galanin receptors.[7][8] The variations, including five amino acid substitutions and the C-terminal extension in humans, are all located in the latter half of the peptide.

G cluster_porcine Porcine Galanin (29 aa) cluster_human Human Galanin (30 aa) p1 G W T L N S A G Y L L G P H A p2 I D N H R S F H D K Y G L A h2 V G N H R S F S D K N G L T S p2:f0->h2:f0 p2:f1->h2:f1 p2:f2->h2:f2 p2:f3->h2:f3 p2:f4->h2:f4 h1 G W T L N S A G Y L L G P H A

Caption: Sequence alignment highlighting conserved (green) and variable (blue) regions.

Functional Implications of Sequence Divergence

The structural differences between porcine and human galanin, though seemingly minor, translate into distinct physiological activities.

  • Receptor Binding and the N-Terminus: The highly conserved N-terminal (1-15) fragment is the critical pharmacophore responsible for high-affinity binding to GALR1, GALR2, and GALR3.[7][9] Residues such as Glycine-1 and Tryptophan-2 are indispensable for receptor recognition and activation.[8][10] Because this region is identical in both species, porcine galanin can effectively bind to and activate human galanin receptors, and vice-versa, forming the basis for cross-species research.

  • Species-Specific Activity and the C-Terminus: The C-terminal half of the peptide, where the sequences diverge, modulates the peptide's overall function and stability. A classic example of this functional divergence is in the regulation of insulin secretion. Porcine galanin is a potent inhibitor of glucose-induced insulin secretion in animal models, but human galanin has no such effect in humans.[1] This striking difference underscores the risk of extrapolating all functional data from porcine models directly to human physiology.

  • Galanin Receptor Signaling: Upon binding, galanin induces conformational changes in its receptors, leading to the activation of intracellular signaling cascades. GALR1 and GALR3 predominantly couple to inhibitory G-proteins (Gαi/o), which suppress the activity of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11][12] GALR2 is more versatile, coupling to Gαi/o as well as Gαq/11, which activates the phospholipase C pathway.[10][13] The core inhibitory Gαi/o pathway is a primary mechanism of action for galanin's neuromodulatory effects.

G cluster_membrane Cell Membrane GALR GALR1 / GALR3 Gi Gαi/o GALR->Gi Activation Galanin Galanin Galanin->GALR Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (decreased) AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response

Caption: The canonical Gαi/o signaling pathway activated by galanin receptors.

Experimental Verification: A Guide for the Bench Scientist

To empirically determine the consequences of sequence differences, researchers can employ a combination of in silico and in vitro techniques. The following protocols provide a self-validating framework for comparing peptide activity, moving from sequence analysis to receptor binding and finally to functional cell-based assays.

G cluster_workflow Experimental Workflow A Sequence Retrieval (e.g., UniProt, NCBI) B In Silico Analysis (Sequence Alignment) A->B C Peptide Synthesis (Porcine & Human Galanin) A->C E Competitive Binding Assay (Determine Affinity - Ki) B->E F Functional cAMP Assay (Determine Potency - EC50) B->F C->E C->F D Receptor Expression (e.g., GALR1 in CHO cells) D->E D->F G Data Analysis & Comparison E->G F->G

Caption: Workflow for comparing porcine and human galanin activity.

Protocol 1: Competitive Radioligand Binding Assay

Causality: Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[14][15] By measuring how effectively unlabeled porcine and human galanin compete against a radiolabeled tracer, we can precisely determine their respective binding affinities (Ki) for a human galanin receptor, providing a direct measure of receptor interaction.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GALR1 receptor.

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Quantify protein concentration using a BCA or Bradford assay.[16]

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Receptor membranes (e.g., 10-20 µg protein/well).

      • A fixed concentration of radioligand (e.g., ¹²⁵I-labeled human galanin).

      • Increasing concentrations of unlabeled competitor ligand (either human galanin or porcine galanin, typically from 1 pM to 1 µM).

      • Binding buffer to reach a final volume (e.g., 250 µL).[16]

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled galanin, e.g., 1 µM).

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[16]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Quantification & Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract non-specific binding from all other measurements to determine specific binding.

    • Plot specific binding as a function of the log concentration of the competitor ligand. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 2: Functional Gαi-Coupled cAMP Inhibition Assay

Causality: This assay measures the functional consequence of receptor binding. Since GALR1 is Gαi-coupled, its activation inhibits adenylyl cyclase, leading to a drop in cAMP levels.[13] To create a robust measurement window, we first stimulate the cells with forskolin to elevate cAMP, and then measure the ability of our galanin peptides to inhibit this production.[17] This directly quantifies the agonist potency (EC₅₀) of each peptide.

Methodology:

  • Cell Culture and Plating:

    • Use the same GALR1-expressing cell line as in the binding assay.

    • Plate the cells in a 96- or 384-well assay plate and allow them to adhere overnight.[18]

  • Assay Procedure:

    • Wash the cells with an assay buffer (e.g., HBSS or DMEM).

    • Add increasing concentrations of the agonist (human or porcine galanin) to the wells. Incubate for 15-30 minutes at room temperature.

    • Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be predetermined to yield a signal that is approximately 80% of its maximum (EC₈₀).[17]

    • Incubate for an additional 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.

    • Quantify intracellular cAMP levels. Common methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A robust, high-throughput method based on competitive immunoassay principles.

      • ELISA: A standard plate-based immunoassay.

      • Bioluminescent Assays (e.g., GloSensor™): A kinetic assay using a luciferase fused to a cAMP binding domain, allowing for real-time measurement.[19]

  • Data Analysis:

    • Generate a cAMP standard curve if required by the kit.

    • Plot the measured cAMP levels against the log concentration of the galanin agonist.

    • Fit the data using a four-parameter logistic regression to generate a dose-response curve and determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibition).

Conclusion and Outlook

The comparison between porcine and human galanin provides a compelling case study in neuropeptide evolution and function. While the N-terminal sequence identity ensures conserved receptor binding, the variations in the C-terminal region and post-translational modifications lead to demonstrable differences in physiological activity.[1][5][8] This has critical implications for translational research: while porcine galanin is an invaluable tool for probing the fundamental mechanisms of the galaninergic system, its effects cannot always be directly extrapolated to human physiology.[1] Drug development professionals must prioritize the use of human galanin and human receptor systems in their screening and validation pipelines to ensure clinical relevance. The experimental framework provided here offers a reliable path for researchers to dissect these species-specific differences, ultimately leading to a more nuanced understanding of galanin's role in health and disease.

References

  • Tatemoto, K., et al. (1983). Galanin - a novel biologically active peptide from porcine intestine. FEBS Letters. Available at: [Link]

  • Gong, G., et al. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers in Endocrinology. Available at: [Link]

  • Wikipedia contributors. (n.d.). Galanin. Wikipedia. Available at: [Link]

  • Bersani, M., et al. (1991). Human galanin: primary structure and identification of two molecular forms. FEBS Letters. Available at: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

  • He, L., et al. (2022). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Sivalingam, M., et al. (2007). Three dimensional modeling of N-terminal region of galanin and its interaction with the galanin receptor. Bioinformation. Available at: [Link]

  • Lang, R., & Gundermann, T. (2015). Ligand binding properties of human galanin receptors. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Lang, R., et al. (2015). Galanin Receptors and Ligands. Recent Results in Cancer Research. Available at: [Link]

  • Wang, S., et al. (1998). Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes. Biochemistry. Available at: [Link]

  • Gajewska-Naryniecka, A., et al. (2021). Galanin Receptors: G Protein-Dependent Signaling and Beyond. International Journal of Molecular Sciences. Available at: [Link]

  • Aapptec. (n.d.). Galanin, human; CAS 119418-04-1. Aapptec Peptides. Available at: [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Lee, W., et al. (2022). Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface. PLOS Biology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Hanson, J., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Biochemical Pharmacology. Available at: [Link]

  • Roy, M., et al. (2020). An assembly of galanin–galanin receptor signaling network. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Greasley, P. J., & Jansen, F. P. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. Google Patents.

Sources

Functional & Structural Comparison: Porcine vs. Bovine Galanin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Porcine and Bovine Galanin, designed for researchers in neuroendocrinology and drug development.

Executive Summary

Galanin is a neuropeptide widely conserved across mammalian species, playing critical roles in nociception, waking/sleep regulation, and metabolism.[1][2] While the N-terminal pharmacophore (residues 1–15) is 100% conserved between porcine and bovine species—preserving their fundamental agonistic activity at GALR1 and GALR2—distinct variations in the C-terminal domain (residues 16–29) dictate differences in metabolic stability, receptor subtype selectivity (particularly GALR3), and solubility profiles.

  • Porcine Galanin: The historical "gold standard" for galanin research; originally isolated from porcine intestine.[1][3] It serves as the primary reference ligand for defining GALR pharmacology.

  • Bovine Galanin: A structural analog with four specific amino acid substitutions in the C-terminus. These substitutions introduce physicochemical changes (e.g., Tyr

    
     His) that may alter proteolytic resistance and pH sensitivity.
    
Structural Homology & Divergence

The biological activity of galanin is driven by its N-terminal hairpin structure, which binds into the transmembrane pocket of the G-protein coupled receptors (GPCRs). The C-terminus, while less critical for initial binding, acts as a shield against carboxypeptidases and stabilizes the alpha-helix.

Sequence Alignment

Both peptides are 29 amino acids in length and C-terminally amidated.[4]

  • Conserved Region (1–15): GWTLNSAGYLLGPHA (Identical)

  • Variable Region (16–29):

    • Porcine: IDNHRSFHDKYGLA-NH2

    • Bovine: LDSHRSFQDKHGLA-NH2

Key Residue Substitutions
PositionPorcine ResidueBovine ResidueStructural Implication
16 Isoleucine (Ile)Leucine (Leu)Conservative: Minimal impact on steric bulk or hydrophobicity.
18 Asparagine (Asn)Serine (Ser)Polar Shift: Serine introduces a smaller hydroxyl group, potentially altering local solvation.
23 Histidine (His)Glutamine (Gln)Charge/pH: Histidine is ionizable (pKa ~6.0); Glutamine is neutral. This affects pH sensitivity in acidic environments (e.g., endosomes).
26 Tyrosine (Tyr)Histidine (His)Functional: Loss of the aromatic phenol ring. Tyrosine is a potential phosphorylation site and contributes to hydrophobic stacking; Histidine introduces pH-dependent charge.
Visualizing the Divergence

The following diagram illustrates the structural logic, highlighting the conserved pharmacophore versus the divergent C-terminal tail.

GalaninStructure cluster_0 N-Terminal Pharmacophore (1-15) High Affinity Binding Region cluster_1 C-Terminal Tail (16-29) Stability & Subtype Modulation N_Term Gly1 Trp2 Thr3 ... His14 Ala15 100% Identity (Porcine & Bovine) C_Term_Pig Porcine C-Term ...Ile16...Asn18...His23...Tyr26... N_Term->C_Term_Pig Linker C_Term_Cow Bovine C-Term ...Leu16...Ser18...Gln23...His26... N_Term->C_Term_Cow Linker Function Agonist Activity (GALR1/GALR2) N_Term->Function Stability Metabolic Stability & GALR3 Selectivity C_Term_Pig->Stability C_Term_Cow->Stability

Figure 1: Structural alignment of Porcine and Bovine Galanin. The N-terminus (Green) drives receptor activation, while the C-terminus (Red) contains species-specific variations affecting stability.

Receptor Pharmacology & Functional Data

Because the N-terminus is identical, both peptides act as full agonists at GALR1 and GALR2. However, the C-terminal differences influence binding kinetics at GALR3 and susceptibility to degradation.

Comparative Affinity Profile
Receptor SubtypePorcine Galanin (

)
Bovine Galanin (Predicted

)
Functional Consequence
GALR1 (

coupled)
0.23 nM ~0.2–0.5 nM Identical Potency. Both effectively inhibit cAMP accumulation and activate MAPK pathways.
GALR2 (

coupled)
1–2 nM ~1–3 nM High Similarity. Both trigger Calcium mobilization (

) and IP3 turnover efficiently.
GALR3 (

coupled)
9.8 nM >10 nM Divergence. GALR3 is sensitive to C-terminal structure. The Tyr26His shift in bovine galanin likely reduces affinity slightly compared to porcine.

Critical Insight: The Tyr26


 His26  substitution in bovine galanin is significant. Tyrosine residues often participate in pi-stacking interactions within the receptor extracellular loops. Replacing this with Histidine (which can become positively charged) may destabilize the ligand-receptor complex at physiological pH, potentially reducing the half-life of the receptor-bound state.
Experimental Protocol: Dual-Species Receptor Binding Validation

Objective: To empirically validate the functional equivalence (or divergence) of Porcine vs. Bovine Galanin in a specific cell line (e.g., CHO-K1 hGALR1).

Scientific Integrity (Self-Validating System):

  • Internal Control: Use radiolabeled

    
    I-Porcine Galanin as the tracer for both displacement curves.
    
  • Validation Checkpoint: If the

    
     of Porcine Galanin deviates >2-fold from historical controls (approx. 1 nM), the assay is invalid (likely receptor degradation).
    
  • Nonspecific Binding (NSB): Defined by 1

    
    M unlabeled Galanin (1-29).
    
Protocol Steps
  • Membrane Preparation:

    • Harvest CHO-GALR1 cells in ice-cold PBS.

    • Homogenize in Buffer A (50 mM Tris-HCl, 5 mM MgCl

      
      , pH 7.4).
      
    • Centrifuge at 20,000 x g for 20 min; resuspend pellet in Buffer A.

    • Checkpoint: Protein concentration must be normalized to 10–20

      
       g/well .
      
  • Incubation Setup:

    • Total Binding: Membrane +

      
      I-Porcine Galanin (0.1 nM).
      
    • NSB: Membrane +

      
      I-Porcine Galanin + 1 
      
      
      
      M Unlabeled Porcine Galanin.
    • Experimental (Competition):

      • Row A: Membrane + Tracer + Porcine Galanin (

        
         to 
        
        
        
        M).
      • Row B: Membrane + Tracer + Bovine Galanin (

        
         to 
        
        
        
        M).
  • Equilibrium Binding:

    • Incubate for 60 min at 25°C.

    • Note: Do not incubate at 37°C to minimize protease activity, which might differentially degrade the C-termini.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of the cationic peptide).

    • Wash 3x with ice-cold Tris buffer.

  • Data Analysis:

    • Calculate specific binding (Total - NSB).

    • Fit data to a one-site competition model.

    • Output: Compare

      
       values. If 
      
      
      
      (Bovine)
      
      
      
      
      (Porcine), the C-terminal differences are irrelevant for this receptor subtype.
Signaling Pathway Visualization

Understanding the downstream effects is crucial for interpreting assay results. Galanin signaling bifurcates based on receptor subtype.[5]

GalaninSignaling cluster_GALR1 Inhibitory Pathway (GALR1/3) cluster_GALR2 Excitatory/Trophic Pathway (GALR2) Ligand Porcine/Bovine Galanin GALR1 GALR1 / GALR3 Ligand->GALR1 GALR2 GALR2 Ligand->GALR2 Gi G_i/o Protein GALR1->Gi AC Adenylyl Cyclase (-) Gi->AC cAMP cAMP Decrease AC->cAMP Outcome1 Hyperpolarization Inhibition of Neurotransmission cAMP->Outcome1 Gq G_q/11 Protein GALR2->Gq PLC Phospholipase C (+) Gq->PLC Ca IP3 / Ca2+ Increase PLC->Ca Outcome2 Neuronal Survival Neurite Outgrowth Ca->Outcome2

Figure 2: Galanin signaling pathways.[6] Both porcine and bovine variants activate these pathways, but efficacy may vary if C-terminal degradation occurs prior to binding.

References
  • Tatemoto, K., et al. (1983). Galanin - a novel biologically active peptide from porcine intestine.[2][4] FEBS Letters. Link

  • Rökaeus, A., & Carlquist, M. (1988). Nucleotide sequence analysis of cDNAs encoding a bovine galanin precursor protein. FEBS Letters. Link

  • Branchek, T. A., et al. (2000). Galanin receptor subtypes. Trends in Pharmacological Sciences. Link

  • Lang, R., et al. (2015).[5] Physiology, signaling, and pharmacology of galanin peptides and receptors. Pharmacological Reviews. Link

  • Webb, T. E., et al. (2022). Galanin family peptides: Molecular structure, expression and roles. Frontiers in Endocrinology. Link

Sources

Definitive Guide: Validation of Porcine Models for Galanin Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Bridging the Translational Chasm

In the development of galanin receptor (GALR) modulators for metabolic syndrome, depression, and neuroprotection, the failure rate from rodent-to-human translation remains unacceptably high. While murine models offer high throughput, they suffer from critical limitations: lissencephalic cortical structures that poorly mimic human traumatic brain injury (TBI) mechanics, and distinct pancreatic islet architecture that alters galanin-mediated insulin regulation.

This guide validates the Sus scrofa (Domestic Pig) as the superior translational bridge. We provide evidence that porcine models exhibit >90% receptor homology, identical metabolic feedback loops, and gyrencephalic neuroanatomy essential for studying galanin's neuroprotective role.

Part 1: The Translational Gap

Why Rodents Fail and Pigs Succeed

The primary justification for the porcine model is anatomical and physiological fidelity . In metabolic studies, rodent islets differ significantly in cellular composition and innervation compared to humans and pigs. In neurology, the smooth (lissencephalic) brain of the rodent cannot replicate the diffuse axonal injury (DAI) patterns seen in human folded (gyrencephalic) brains—a key pathology where galanin upregulation is neuroprotective.

Visualization: The Translational Validation Workflow

The following diagram illustrates where the porcine model fits into the drug development pipeline to arrest late-stage failures.

TranslationalWorkflow cluster_0 Porcine Advantage TargetID Target Identification (In Vitro) Rodent Rodent Model (High Throughput) TargetID->Rodent Screening Failure Clinical Failure (Due to Species Divergence) Rodent->Failure Direct Translation (Risk: 90%) Pig Porcine Validation (High Fidelity) Rodent->Pig Go/No-Go Decision Human Human Clinical Trials (Phase I/II) Pig->Human Mechanistic Validation (Risk: <30%)

Figure 1: Strategic placement of porcine models reduces clinical attrition by validating mechanisms in a system with human-like receptor distribution and organ physiology.

Part 2: Genomic and Proteomic Validation

Receptor Homology

Galanin was originally isolated from the porcine intestine, making the pig the "native" reference standard for this peptide. The amino acid sequence of porcine galanin is highly conserved with humans, whereas rodent galanin exhibits specific C-terminal variances that can alter binding affinity for GALR2/3.

Table 1: Comparative Homology of Galanin System

FeatureHuman (Homo sapiens)Pig (Sus scrofa)Mouse (Mus musculus)Translational Impact
Galanin Peptide 30 AA29 AA (C-terminal variation)29 AAPorcine galanin is the structural standard; co-elutes with human galanin in HPLC [1].
GALR1 Homology Reference>92% Identity ~93% IdentityHigh conservation across all species; suitable for GALR1-specific agonists.
GALR2 Signaling Gq/11 coupledGq/11 coupledGq/11 coupledConserved signaling, but differential tissue distribution in rodents vs. pigs.
Brain Structure GyrencephalicGyrencephalic LissencephalicCritical for TBI and drug delivery studies (ICV/Intranasal).
Pancreatic Islets HeterogeneousHeterogeneous Mantle-CorePorcine islets mimic human architecture, essential for insulin secretion studies.

Part 3: Physiological Validation (Case Studies)

Case Study A: Metabolism and Insulin Secretion

The Mechanism: Galanin inhibits insulin secretion via GALR1 (Gi/o coupled), leading to hyperpolarization of beta-cells. The Validation: In perfused porcine pancreas models, galanin (100 nmol/L) significantly suppresses tolbutamide-stimulated insulin secretion [2].[1] This mirrors the human response. In contrast, rodent models often show variable responses depending on the strain and glucose load, leading to conflicting data on galanin's role in Type 2 Diabetes (T2D).

Case Study B: Neuroprotection in TBI

The Mechanism: Following Traumatic Brain Injury (TBI), galanin expression is upregulated as a survival factor. The Validation: The Porcine Head Rotational Acceleration Model is the gold standard for non-impact TBI. Because the pig brain has gyri and sulci, rotational forces cause Diffuse Axonal Injury (DAI) deep in the white matter, exactly as in humans. Rodent brains do not sustain DAI in the same manner. Studies show galanin upregulation in injured porcine neurons, validating it as a therapeutic target for neuroprotection [3].[2]

Visualization: Galanin Signaling Pathways

Understanding the dual-pathway nature of Galanin is critical for interpreting porcine data.

GalaninSignaling Galanin Galanin Peptide GALR1 GALR1 / GALR3 (Inhibitory) Galanin->GALR1 GALR2 GALR2 (Excitatory/Survival) Galanin->GALR2 Gio G i/o Protein GALR1->Gio Gq G q/11 Protein GALR2->Gq AC Adenylyl Cyclase Gio->AC Inhibits K_channel Open K+ Channels (Hyperpolarization) Gio->K_channel Activates PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 / DAG PLC->IP3 Insulin Inhibition of Insulin Secretion K_channel->Insulin Suppresses Release Ca ↑ Intracellular Ca2+ IP3->Ca Survival Neurite Outgrowth & Cell Survival Ca->Survival

Figure 2: Galanin exerts opposing effects via different receptor subtypes. The porcine model accurately replicates the GALR1-mediated insulin inhibition seen in humans.

Part 4: Experimental Protocols for Validation

Protocol 1: Isolated Perfused Porcine Pancreas

Use this protocol to validate GALR agonists for metabolic indications. This system is self-validating via internal controls.

  • Preparation: Harvest the pancreas from a fasted pig (Sus scrofa domesticus) under deep anesthesia. Cannulate the superior mesenteric artery (inflow) and portal vein (outflow).

  • Perfusion: Perfuse with Krebs-Ringer bicarbonate buffer containing 4% dextran and 0.2% BSA, gassed with 95% O2/5% CO2.

  • Equilibration: Run basal perfusion (5 mM glucose) for 30 minutes to stabilize.

  • Stimulation (Control): Increase glucose to 15 mM or add Tolbutamide (10 µM) to induce insulin spike.

  • Intervention: Concurrently infuse Galanin (10-100 nmol/L).

  • Readout: Collect venous effluent every 60 seconds. Measure Insulin via RIA/ELISA.

  • Self-Validation: The system is valid ONLY if:

    • Basal insulin is stable.

    • Tolbutamide induces a >2-fold increase in insulin.

    • Galanin suppresses this increase by >40% [2].

Protocol 2: Porcine TBI & Immunohistochemistry (IHC)

Use this protocol to validate neuroprotective effects of Galanin analogs.

  • Induction: Anesthetize piglet (4-week old). Secure head to a rotational acceleration device.[3][4][5][6] Induce rapid rotation (sagittal plane) to generate inertial forces (non-impact).

  • Survival: Monitor physiological parameters for 6–24 hours post-injury.

  • Tissue Processing: Perfuse transcardially with 4% paraformaldehyde. Block brain into 5mm coronal slabs.

  • IHC Staining:

    • Primary Ab: Rabbit anti-porcine Galanin (1:1000).

    • Marker: APP (Amyloid Precursor Protein) to identify injured axons.

  • Analysis: Quantify co-localization of Galanin in APP-positive bulbs in the white matter tracts.

  • Causality Check: Injured axons should show high Galanin immunoreactivity compared to sham controls, indicating endogenous upregulation [3].

Part 5: Comparative Analysis Guide

Table 2: Selection Matrix for Galanin Research

FeatureMouse ModelPorcine ModelNHP (Primate)Recommendation
Cost LowModerateVery HighPig (Best ROI)
Ethical Burden LowModerateHighPig
Brain Anatomy LissencephalicGyrencephalicGyrencephalicPig (Sufficient for TBI)
Metabolic Rate Very HighSimilar to HumanSimilar to HumanPig (Best for dosing)
Antibody Tools ExcellentGood (Cross-reactive)GoodMouse (for initial screen)
Translatability <10% (CNS/Metabolism)>80% (CNS/Metabolism)>90%Pig (Validation Phase)

References

  • Michener, S. R., Aimone, L. D., Yaksh, T. L., & Go, V. L. (1990). Distribution of galanin-like immunoreactivity in the pig, rat and human central nervous system.[7][8] Peptides, 11(6), 1217–1223.

  • Ahrén, B., Gregersen, H., Amiri, M. S., & Jensen, S. L. (1992).[1] Galanin inhibits tolbutamide-stimulated insulin secretion in the perfused pig pancreas.[1] Diabetes Research, 19(2), 59–62.[1]

  • Cullen, D. K., Harris, J. P., et al. (2016).[3] A Porcine Model of Traumatic Brain Injury via Head Rotational Acceleration.[3][4][5] Methods in Molecular Biology, 1462, 289–324.

  • Lang, R., et al. (2015).[8][9] Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity. Pharmacological Reviews, 67(1), 118-175.[8]

Sources

Safety Operating Guide

Executive Summary: Immediate Action Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal procedures for Galanin (porcine) , a 29-amino acid neuropeptide. As a Senior Application Scientist, I have structured this protocol to prioritize environmental safety, regulatory compliance, and the preservation of laboratory integrity.

  • Waste Classification: Regulated Chemical Waste (Non-RCRA Hazardous, unless mixed with solvents).

  • Bioactivity Warning: Galanin is a potent modulator of neuronal activity. While GHS classification often lists peptides as "non-hazardous," do not dispose of active neuropeptides down the drain. They must be incinerated to prevent environmental bio-accumulation.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Technical Properties

To dispose of Galanin safely, one must understand its physicochemical stability. Galanin is typically supplied as a trifluoroacetate (TFA) salt, which impacts its solubility and acidity.

PropertyDataDisposal Implication
Molecular Weight 3210.56 DaLarge molecule; generally precipitates in organic solvents.
Solubility Water/Acidic BuffersHighly soluble in aqueous waste streams; requires containment.
Stability Susceptible to oxidation (Trp, His)Degrades over time but remains bioactive long enough to pose environmental risks.
TFA Content Often 10-20% by weightWaste solutions may be acidic (pH < 4). Check pH before combining with general organic waste.

Expert Insight: Why not bleach? While sodium hypochlorite (bleach) is standard for biological pathogens, it is not the primary recommendation for purified synthetic peptides like Galanin. Bleach may chemically modify the peptide but does not guarantee the destruction of the pharmacophore (the active structural motif). Incineration is the only method to guarantee zero residual bioactivity.

Disposal Workflows

A. Solid Waste (Lyophilized Powder & Vials)

Scenario: Expired vials, residual powder, or spill cleanup materials.

  • Containment: Do not empty the vial. Keep the cap tight.

  • Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (Zip-lock) to prevent secondary contamination of the waste bin.

  • Labeling: Affix a "Hazardous Waste" tag.

    • Constituents: "Galanin Peptide (Porcine), Trace Trifluoroacetate."[1]

    • Hazard:[2] "Irritant" (standard precautionary labeling).

  • Stream: Solid Chemical Waste (for Incineration).

B. Liquid Waste (Stock Solutions & Assay Buffers)

Scenario: Leftover stock solutions or high-concentration assay residues.

Protocol:

  • Segregation: Do not mix with halogenated solvents (e.g., Chloroform) unless necessary, as this increases disposal costs.

  • Deactivation (Optional but Recommended for High Conc.):

    • Add 1N HCl or 1N NaOH to the solution to induce hydrolysis if immediate pickup is not available. Note: This breaks the peptide bonds over time.

  • Collection: Pour into a High-Density Polyethylene (HDPE) carboy labeled "Aqueous Chemical Waste."

  • Verification: Check pH. If the peptide was dissolved in strong acid, ensure the waste stream is compatible with the carboy material.

Decision Logic & Visualization

The following diagram illustrates the decision-making process for segregating Galanin waste streams.

GalaninDisposal Start Waste Source TypeCheck State of Matter? Start->TypeCheck Solid Solid / Lyophilized TypeCheck->Solid Liquid Liquid Solution TypeCheck->Liquid Vial Original Vial / Powder Solid->Vial Debris Gloves / Pipette Tips Solid->Debris Stock High Conc. Stock Liquid->Stock Dilute Dilute Assay Buffer Liquid->Dilute Bag Double Bag (Polyethylene) Vial->Bag Debris->Bag If soft Sharps Sharps Container Debris->Sharps If sharp/rigid Carboy Aqueous Waste Carboy Stock->Carboy Dilute->Carboy Incinerate High-Temp Incineration Bag->Incinerate Carboy->Incinerate Sharps->Incinerate

Figure 1: Decision matrix for segregating Galanin waste based on physical state and concentration.

Spill Management Protocol

Accidental release of lyophilized peptide can pose inhalation risks (sensitization). Follow this Self-Validating Cleanup System :

  • PPE Verification:

    • Nitrile Gloves (Double gloving recommended).

    • Safety Goggles.[3][4][5]

    • N95 Respirator (if powder is aerosolized outside a fume hood).

  • Containment:

    • Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Why? Dry sweeping aerosolizes the peptide.

  • Removal:

    • Wipe up the material using a circular motion from the outside in.

    • Place all wipes into a hazardous waste bag.

  • Validation:

    • Wipe the surface again with 70% Ethanol.

    • Visual Check: Ensure no white residue remains.

SpillResponse Spill Spill Detected Isolate Isolate Area Spill->Isolate Dampen Cover with Damp Towel (Prevent Aerosol) Isolate->Dampen Wipe Wipe (Outside-In) Dampen->Wipe Dispose Dispose as HazWaste Wipe->Dispose Clean Final Wash (70% EtOH) Dispose->Clean

Figure 2: Step-by-step spill response workflow to minimize aerosolization risks.

Regulatory Compliance & Record Keeping

To maintain "Trustworthiness" in your safety program, every disposal event must be traceable.

  • Labeling: All waste containers must be labeled before waste is added.

  • Inventory Logs: Deduct disposed amounts from your chemical inventory system immediately.

  • Contractor Handoff: Ensure the waste manifest lists "Synthetic Peptide Waste" or "Organic Chemical Waste" rather than generic "Lab Trash."

Reference Standards:

  • EPA 40 CFR 261: Identification and Listing of Hazardous Waste.

  • OSHA 29 CFR 1910.1450: Occupational Exposure to Hazardous Chemicals in Laboratories.

References

  • Fisher Scientific. (2024). Safety Data Sheet: Galanin (Porcine).[1] Retrieved from

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). Peptide Stability and Storage Guidelines. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023).[6] Hazardous Waste Generators: Managing Your Waste. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.